2,3,5,6-Tetrafluoroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96891. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCOCGJDERQVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177814 | |
| Record name | 2,3,5,6-Tetrafluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2324-98-3 | |
| Record name | 2,3,5,6-Tetrafluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2324-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2324-98-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-Tetrafluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrafluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-Tetrafluoroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572FKY68D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrafluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2,3,5,6-tetrafluoroanisole, a key intermediate in the development of pharmaceuticals and advanced materials. This document details a reliable synthetic protocol, comprehensive characterization data, and the underlying chemical principles.
Introduction
This compound (CAS No. 2324-98-3), also known as 1,2,4,5-tetrafluoro-3-methoxybenzene, is a fluorinated aromatic compound with the molecular formula C₇H₄F₄O.[1][2] Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, make it a valuable building block in organic synthesis. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Consequently, this compound serves as a crucial precursor in the synthesis of various biologically active molecules and high-performance polymers.[3] This guide outlines a common and effective method for its preparation via the O-methylation of 2,3,5,6-tetrafluorophenol and provides a thorough summary of its key characterization data.
Synthesis of this compound
The most prevalent and accessible synthetic route to this compound involves the O-methylation of 2,3,5,6-tetrafluorophenol. This reaction is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Synthetic Pathway
The synthesis proceeds in two main stages: the preparation of the precursor 2,3,5,6-tetrafluorophenol, followed by its O-methylation to yield the target compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid
This procedure is adapted from established methods for the hydrolysis and decarboxylation of fluorinated benzoic acids.[4][5]
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add N,N-dimethylformamide (DMF, 400 mL) and sodium acetate (202 g).
-
Addition of Starting Material: While stirring, add pentafluorobenzoic acid (106 g) to the flask. The temperature may be controlled to 50-55 °C during the addition.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Acidification and Decarboxylation: Cool the reaction mixture to below 80 °C. Carefully add concentrated sulfuric acid (144 g) to adjust the pH to < 1. Reheat the mixture to reflux and maintain for 5 hours to facilitate decarboxylation.
-
Work-up and Purification: After cooling, the product can be isolated by steam distillation. The resulting organic layer is then purified by fractional distillation under reduced pressure to yield 2,3,5,6-tetrafluorophenol as a white crystalline solid.
Protocol 2: O-Methylation of 2,3,5,6-Tetrafluorophenol
This protocol is a general procedure for the Williamson ether synthesis adapted for this specific substrate.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrafluorophenol (16.6 g, 0.1 mol) in acetone (200 mL).
-
Addition of Base: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and spectral properties.
| Property | Value |
| Molecular Formula | C₇H₄F₄O |
| Molecular Weight | 180.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 144-145 °C at 760 mmHg |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | 1.43 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | δ 6.8-7.0 (m, 1H, Ar-H), 4.1 (t, J = 1.4 Hz, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 145-150 (m, C-F), 135-140 (m, C-F), 100-105 (m, C-H), 62 (s, OCH₃) |
| ¹⁹F NMR (CDCl₃) | δ -140 to -145 (m, 2F), -155 to -160 (m, 2F) |
| IR (neat, cm⁻¹) | ~3000 (C-H str), ~1650 (C=C str), ~1500 (aromatic), ~1100 (C-F str) |
| Mass Spectrum (m/z) | 180 (M+), 165 (M+ - CH₃), 137 (M+ - CH₃ - CO) |
Data Interpretation
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a multiplet in the aromatic region corresponding to the single aromatic proton, which is coupled to the adjacent fluorine atoms. The methoxy group appears as a triplet due to coupling with the two meta fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum shows multiple signals in the aromatic region due to the different carbon environments and their coupling with fluorine. The signal for the methoxy carbon appears as a singlet in the upfield region.
-
¹⁹F NMR: The fluorine NMR spectrum typically displays two multiplets of equal integration, corresponding to the two sets of chemically non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands for C-H stretching of the methoxy and aromatic protons, aromatic C=C stretching, and strong C-F stretching vibrations, confirming the presence of these functional groups.
Mass Spectrometry
The mass spectrum shows a molecular ion peak (M+) at m/z 180, consistent with the molecular weight of this compound. Common fragmentation patterns include the loss of a methyl radical (-CH₃) to give a fragment at m/z 165, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 137.[1]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The starting materials, particularly dimethyl sulfate, are toxic and should be handled with extreme care. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for the O-methylation of 2,3,5,6-tetrafluorophenol offer a reliable method for its preparation. The tabulated physical and spectral data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The information presented herein is intended to support the work of scientists and professionals in the fields of chemical research and drug development.
References
spectroscopic data for 2,3,5,6-Tetrafluoroanisole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2,3,5,6-Tetrafluoroanisole
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes a visualization of the analytical workflow.
Spectroscopic Data Summary
The following sections provide a summary of the available spectroscopic data for this compound (CAS No: 2324-98-3).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methoxy and aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 | Singlet | 3H | -OCH₃ |
| ~6.8-7.2 | Multiplet | 1H | Ar-H |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the fluorine substituents, the signals for the aromatic carbons are split.
| Chemical Shift (δ) ppm | Assignment |
| ~55-60 | -OCH₃ |
| ~100-150 (multiple peaks) | Aromatic Carbons |
¹⁹F NMR Data
¹⁹F NMR is crucial for characterizing fluorinated organic compounds. The spectrum of this compound is expected to show signals for the fluorine atoms on the aromatic ring.
| Chemical Shift (δ) ppm | Assignment |
| -140 to -160 | Aromatic Fluorines |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorptions for the C-O, C-H, and C-F bonds, as well as aromatic C=C stretching. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Medium | C-H stretch (methoxy) |
| ~1450-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1250 and ~1050 | Strong | C-O stretch (asymmetric and symmetric) |
| ~1000-1400 | Strong | C-F stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound has been reported by the NIST Mass Spectrometry Data Center.[3][4]
| m/z | Relative Intensity | Assignment |
| 180 | High | Molecular Ion [M]⁺ |
| 165 | Medium | [M - CH₃]⁺ |
| 137 | Medium | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 128 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Referencing: An external reference like CFCl₃ (0 ppm) or an internal reference can be used.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
FTIR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.[5]
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
Mass Spectrometry Protocol
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC.
Ionization and Analysis:
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard 70 eV to induce fragmentation and generate a reproducible mass spectrum.[6]
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Data Processing:
-
The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
thermal and chemical stability of 2,3,5,6-Tetrafluoroanisole
An In-depth Technical Guide to the Thermal and Chemical Stability of 2,3,5,6-Tetrafluoroanisole
For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of chemical intermediates is paramount. This compound (C₇H₄F₄O) is a fluorinated aromatic compound increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers and coatings.[1][2] Its unique fluorinated structure imparts enhanced thermal stability and chemical resistance, making it a valuable building block in modern organic synthesis.[1][2] This guide provides a comprehensive overview of the known , based on currently available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for safe handling, storage, and for planning chemical reactions.
| Property | Value |
| CAS Number | 2324-98-3 |
| Molecular Formula | C₇H₄F₄O |
| Molecular Weight | 180.10 g/mol |
| IUPAC Name | 1,2,4,5-tetrafluoro-3-methoxybenzene |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 144-145 °C at 760 mmHg |
| Melting Point | -19 °C |
| Flash Point | 41 °C (107 °F) |
| Density | 1.293 - 1.481 g/mL at 25 °C |
| Refractive Index | n20/D 1.428 - 1.43 |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; almost insoluble in water. |
Thermal Stability
This compound is recognized for its enhanced thermal stability, a characteristic attributed to the strong carbon-fluorine bonds in its structure.[1][2] While it is stable under standard laboratory and storage conditions, it is classified as a flammable liquid and should be kept away from heat, sparks, and open flames.[2][7]
| Thermal Property | Value |
| Boiling Point | 144-145 °C |
| Flash Point | 41 °C |
| Decomposition Temp. | Data not available |
General Experimental Protocol: Thermogravimetric Analysis (TGA)
To determine the decomposition temperature and thermal degradation profile of a compound like this compound, Thermogravimetric Analysis (TGA) would be the standard method.
-
Instrument Setup: A TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: A small, precise amount of the liquid sample (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions: The sample is heated in a controlled atmosphere (commonly nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.
Chemical Stability and Reactivity
The chemical stability of this compound is a key feature for its application in synthesis.[1][8] The highly electronegative fluorine atoms create a strong inductive effect, making the aromatic ring electron-deficient. This generally confers resistance to electrophilic attack but increases susceptibility to nucleophilic aromatic substitution (SₙAr).
Reactivity with Nucleophiles: Strong nucleophilic reagents are capable of displacing one or more fluorine atoms from the polyfluorinated ring. The electron-deficient nature of the ring carbons makes them prone to attack by nucleophiles such as hydroxides, alkoxides, and amines, particularly under forcing conditions.
Stability with Acids and Bases:
-
Acids: While generally stable to many acids, analogous compounds like pentafluoroanisole can undergo demethylation when heated with strong acids such as hydriodic acid or in the presence of strong Lewis acids like aluminum chloride.[1] This suggests that the ether linkage in this compound could be cleaved under harsh acidic conditions.
-
Bases: As mentioned, strong bases can act as nucleophiles, potentially leading to substitution reactions on the aromatic ring. It is expected to be stable in the presence of weak bases.
Oxidation and Reduction: Specific studies on the oxidation and reduction of this compound are not detailed in the available literature. The aromatic ring is generally robust, but the methoxy group could be susceptible to certain strong oxidizing or reducing agents.
Hazards and Incompatibilities:
-
It is incompatible with strong oxidizing agents.
-
May cause respiratory irritation.[7]
| Reactivity / Hazard Summary | Description |
| Nucleophilic Attack | Susceptible to substitution by strong nucleophiles. |
| Acid Stability | Generally stable, but potential for demethylation under harsh acidic conditions. |
| Base Stability | Stable to weak bases; may react with strong bases via nucleophilic substitution. |
| Incompatibilities | Strong oxidizing agents. |
| Primary Hazards | Flammable liquid, skin/eye irritant, respiratory irritant. |
General Experimental Protocol: Chemical Compatibility Study
To assess the chemical stability of this compound with specific reagents (e.g., acids, bases, oxidants), a standard compatibility study would be performed.
-
Sample Preparation: In separate vials, a known concentration of this compound is dissolved in a suitable inert solvent.
-
Reagent Addition: A stoichiometric equivalent (or excess) of the test reagent (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂) is added to each respective vial. A control sample with only the solvent is also prepared.
-
Incubation: The samples are stirred at controlled temperatures (e.g., room temperature and an elevated temperature like 60 °C) for a defined period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, an aliquot is taken from each vial and analyzed by a suitable chromatographic method (e.g., HPLC or GC-MS).
-
Data Interpretation: The chromatograms are compared to the control sample. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation. The percentage of degradation is calculated, and any major degradation products are identified by their mass spectra.
Stability Assessment Workflow
The following diagram illustrates a generalized workflow for the comprehensive evaluation of the thermal and chemical stability of a research compound such as this compound.
Caption: A generalized workflow for assessing the thermal and chemical stability of a compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CAS 2324-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. asianpubs.org [asianpubs.org]
A Technical Guide to the Solubility of 2,3,5,6-Tetrafluoroanisole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3,5,6-Tetrafluoroanisole
This compound (C₇H₄F₄O) is a colorless to light yellow liquid. The incorporation of fluorine atoms into the anisole structure significantly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, making it a valuable building block in drug discovery.[1][2][3][4] Its utility as an intermediate in the synthesis of complex molecules necessitates a thorough understanding of its solubility profile.
Solubility Profile
While specific quantitative solubility data for this compound remains to be published, qualitative assessments indicate that it is soluble in common organic solvents such as ethanol and dimethylformamide (DMF) and is almost insoluble in water. The solubility of a compound is influenced by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.
To provide a comparative reference, the table below includes qualitative solubility data for this compound and its structural analogs, anisole and 1,2,4,5-tetrafluorobenzene. This information can guide solvent selection for reactions and purifications involving this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | Ambient | Almost Insoluble |
| Ethanol | Ambient | Soluble | |
| Dimethylformamide (DMF) | Ambient | Soluble | |
| Anisole | Water | 25 | ~0.01 g/100 mL[5] |
| Acetone | Ambient | Soluble[5][6] | |
| Ether | Ambient | Soluble[5] | |
| Benzene | Ambient | Soluble[5] | |
| Chloroform | Ambient | Soluble[5] | |
| 1,2,4,5-Tetrafluorobenzene | Water | Ambient | Insoluble[7] |
| Ethanol | Ambient | Soluble[7] | |
| Acetone | Ambient | Soluble[7] | |
| Diethyl Ether | Ambient | Soluble[7] |
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the following established methods are recommended.
Isothermal Saturation (Shake-Flask) Method
This is a widely recognized and reliable method for determining the equilibrium solubility of a compound in a given solvent.[8][9]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Syringe filters (chemically compatible with the solvent and solute)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the same temperature to allow the excess solid to sediment. To separate the saturated solution from the undissolved solute, either centrifuge the sample or filter it through a chemically compatible syringe filter. Filtration should be performed quickly to avoid temperature fluctuations.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11][12]
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or agitator
-
Evaporating dish
-
Oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (Steps 1 and 2).
-
Sample Collection: After equilibration and phase separation (e.g., by allowing the excess solute to settle), carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a desiccator under vacuum can be used.
-
Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish. The solubility can then be expressed as mass of solute per volume or mass of solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a liquid solute like this compound using the Isothermal Saturation Method.
Applications in Drug Development
The fluorine atoms in this compound can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3] This property is highly desirable in drug design to prolong the half-life of a therapeutic agent. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A clear understanding of its solubility is the first step in harnessing these benefits for the development of novel therapeutics.
Conclusion
This technical guide has summarized the current knowledge on the solubility of this compound in common organic solvents. While quantitative data is sparse, the provided qualitative information and data on analogous compounds offer valuable guidance for its use in research and development. The detailed experimental protocols equip scientists with the necessary procedures to determine precise solubility data, which is crucial for advancing the application of this promising fluorinated building block in drug discovery and materials science.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. solubilityofthings.com [solubilityofthings.com]
The Versatile Fluorinated Building Block: A Technical Guide to the Applications of 2,3,5,6-Tetrafluoroanisole in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoroanisole is a fluorinated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and an electron-donating methoxy group, impart distinct reactivity that can be harnessed for the construction of complex molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in cross-coupling reactions and nucleophilic aromatic substitution. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic endeavors.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2324-98-3 |
| Molecular Formula | C₇H₄F₄O |
| Molecular Weight | 180.10 g/mol |
| Boiling Point | 138 °C |
| Appearance | Colorless to Almost colorless clear liquid |
| InChI | InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
| Canonical SMILES | COC1=C(F)C(F)C=C(F)C1F |
Applications in Organic Synthesis
The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for various organic transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Direct Arylation
A significant application of this compound is its use as a substrate in palladium-catalyzed direct C-H arylation reactions. This methodology allows for the formation of biaryl linkages without the need for pre-functionalization of the fluoroaromatic ring, offering a more atom-economical approach compared to traditional cross-coupling reactions.
A study has demonstrated the direct arylation of electron-deficient polyfluoroarenes, including this compound, with arylboronic acids.[1] The reaction is catalyzed by palladium acetate in the presence of a silver carbonate oxidant and a potassium carbonate base.[1] A kinetic isotope effect (kH/kD = 1.7) suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction.[1]
Quantitative Data for Direct Arylation
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,3,5,6-tetrafluoroanisole | 75[1] |
Experimental Protocol: Palladium-Catalyzed Direct Arylation of this compound
This protocol is adapted from the literature for the direct arylation of electron-deficient polyfluoroarenes.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (5 mol %), silver(I) carbonate (2.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous dimethylacetamide (DMA) to the vessel.
-
Stir the reaction mixture at 110 °C.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3,5,6-tetrafluoroanisole.
Catalytic Cycle for Direct Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed direct arylation of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This provides a powerful tool for introducing a variety of functional groups onto the fluoroaromatic core. While specific protocols for this compound are not abundant in the readily available literature, general principles of SNA_r on polyfluoroarenes can be applied. The reaction typically proceeds via a Meisenheimer intermediate, and the regioselectivity is governed by the electronic effects of the substituents.
Potential Nucleophiles for SNAr Reactions:
-
Amines: Primary and secondary amines can be used to synthesize fluorinated anilines.
-
Alcohols/Phenols: Alkoxides and phenoxides can be employed to form fluorinated ethers.
-
Thiols: Thiolates can be used to prepare fluorinated thioethers.
Illustrative Workflow for SNAr
Caption: A general experimental workflow for nucleophilic aromatic substitution reactions of this compound.
Applications in Drug Discovery and Materials Science
The ability to introduce the tetrafluoroanisole moiety into various molecular scaffolds makes it a valuable tool in both drug discovery and materials science.
-
Drug Discovery: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a precursor to a range of fluorinated building blocks that can be used in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]
-
Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be utilized as a monomer or a precursor to monomers for the synthesis of high-performance poly(arylene ether)s and other fluorinated polymers.[3][4]
Conclusion
This compound is a highly versatile and reactive building block with significant potential in organic chemistry. Its utility in palladium-catalyzed direct arylation and its susceptibility to nucleophilic aromatic substitution provide efficient pathways for the synthesis of a wide array of functionalized fluorinated aromatic compounds. These compounds, in turn, are valuable intermediates in the development of new pharmaceuticals and advanced materials. Further exploration of the reactivity of this compound in other cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, is warranted and will likely expand its applications in synthetic chemistry. This guide serves as a foundational resource to encourage and facilitate the use of this promising fluorinated building block in innovative research and development.
References
A Comprehensive Technical Guide to the Synthesis and Applications of 2,3,5,6-Tetrafluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoroanisole is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic substitution, while also imparting enhanced thermal stability and chemical resistance to the final products.[2] This technical guide provides a detailed overview of the synthesis of this compound and its subsequent utilization in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2324-98-3 | [1][2] |
| Molecular Formula | C₇H₄F₄O | [1][3] |
| Molecular Weight | 180.10 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 145 °C | [2] |
| Density | 1.43 g/mL | [2] |
| Refractive Index | n20/D 1.43 | [2] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a two-step process: the synthesis of its precursor, 2,3,5,6-tetrafluorophenol, followed by a Williamson ether synthesis to introduce the methyl group.
Step 1: Synthesis of 2,3,5,6-Tetrafluorophenol
A common route to 2,3,5,6-tetrafluorophenol is through the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent to form an aryl lithium intermediate. This intermediate is then reacted with a boric acid ester, followed by oxidation with hydrogen peroxide.[4]
Experimental Protocol (Hypothetical, based on similar reactions): [4]
-
Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2,4,5-tetrafluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.
-
To this solution, n-butyllithium (1.05 equivalents) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of the aryl lithium intermediate.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude boronic acid/ester intermediate is dissolved in a mixture of THF and water. To this, an aqueous solution of hydrogen peroxide (30%, 3 equivalents) and sodium hydroxide (2 M, 3 equivalents) is added. The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The reaction mixture is then acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2,3,5,6-tetrafluorophenol, which can be purified by distillation or column chromatography.
Logical Relationship for 2,3,5,6-Tetrafluorophenol Synthesis
Caption: Synthetic pathway to 2,3,5,6-tetrafluorophenol.
Step 2: Williamson Ether Synthesis of this compound
The final step is the methylation of 2,3,5,6-tetrafluorophenol. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks a methylating agent.
Experimental Protocol (Representative):
-
Reaction: To a solution of 2,3,5,6-tetrafluorophenol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents).
-
The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
A methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents), is then added dropwise.
-
The reaction mixture is stirred at room temperature or gently heated (50-60 °C) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Experimental Workflow for this compound Synthesis
Caption: Williamson ether synthesis of this compound.
Applications of this compound in Organic Synthesis
This compound is a versatile intermediate due to the reactivity of the hydrogen atom on the aromatic ring, which can be removed by a strong base to generate a potent nucleophile. This allows for the introduction of various substituents at the 4-position.
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNA_r). While direct substitution of a fluorine atom on this compound is challenging, the related compound, pentafluoropyridine, readily undergoes nucleophilic substitution at the 4-position.[5] This suggests that under forcing conditions or with highly reactive nucleophiles, similar transformations might be possible with tetrafluoroanisole derivatives.
Use in the Synthesis of Bioactive Molecules and Functional Materials
The true utility of this compound lies in its role as a precursor to more complex fluorinated molecules. The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of drug candidates.[6][7]
Hypothetical Example: Synthesis of a Substituted Biphenyl Derivative
A potential application of this compound is in the synthesis of fluorinated biphenyl compounds, which are scaffolds found in various pharmaceuticals and liquid crystals.
Experimental Protocol (Hypothetical):
-
Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, this compound (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C.
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to generate the lithiated intermediate.
-
Transmetalation: In a separate flask, zinc chloride (1.1 equivalents) is dried under vacuum and dissolved in anhydrous THF. This solution is then added to the lithiated anisole solution at -78 °C, and the mixture is allowed to warm to room temperature.
-
Cross-Coupling: To the resulting organozinc reagent, a solution of an aryl halide (e.g., 4-iodotoluene, 1 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in THF is added.
-
The reaction mixture is heated to reflux until the starting materials are consumed (monitored by GC-MS).
-
The reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 4-aryl-2,3,5,6-tetrafluoroanisole.
Logical Relationship for a Hypothetical Cross-Coupling Reaction
Caption: Hypothetical synthesis of a biphenyl derivative.
Conclusion
This compound is a valuable and versatile fluorinated building block in organic synthesis. Its preparation from readily available starting materials and its potential for further functionalization make it an important intermediate for the synthesis of a variety of complex molecules with applications in medicinal chemistry and materials science. The synthetic protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and professionals working in these fields. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications for this important fluorinated compound.
References
- 1. This compound | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3), along with a summary of its applications, synthesis, and a list of current suppliers. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Core Properties
This compound is a fluorinated aromatic compound with the chemical formula C₇H₄F₄O. It is also known by other names including 1,2,4,5-Tetrafluoro-3-methoxybenzene. The incorporation of four fluorine atoms onto the benzene ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier technical data sheets.
| Property | Value | Unit |
| Molecular Weight | 180.10 | g/mol |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 131 - 133 | °C |
| Melting Point | -19 | °C |
| Density | 1.481 | g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), almost insoluble in water.[1] | - |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound. Spectroscopic data can be found in comprehensive databases such as PubChem.
Applications in Research and Development
This compound serves as a key building block in several areas of chemical synthesis, primarily due to the unique properties conferred by its fluorine substituents.
Pharmaceutical and Agrochemical Synthesis
The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the tetrafluorinated phenyl ring can enhance the biological activity and metabolic stability of target molecules. While specific drug candidates synthesized from this intermediate are not extensively detailed in publicly available literature, its utility lies in the creation of novel fluorinated aromatic compounds for screening and development.
Materials Science
The thermal stability and chemical resistance of fluorinated compounds make this compound a candidate for the development of advanced materials, including polymers and high-performance coatings.[2]
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of this compound from a suitable precursor is outlined below.
References
An In-Depth Technical Guide to Understanding the ¹⁹F NMR Spectrum of 2,3,5,6-Tetrafluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,3,5,6-tetrafluoroanisole. Due to the limited availability of publicly accessible, peer-reviewed spectral data specifically for this compound, this guide will focus on the predicted spectral features based on the principles of ¹⁹F NMR spectroscopy and data from analogous fluoroaromatic compounds. A comprehensive, generalized experimental protocol for acquiring ¹⁹F NMR spectra is also provided.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1] A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and enhances spectral resolution.[3]
Predicted ¹⁹F NMR Spectrum of this compound
The structure of this compound dictates a specific pattern in its ¹⁹F NMR spectrum due to the symmetry of the molecule and the spin-spin coupling between the fluorine atoms and the proton of the methoxy group.
Molecular Structure and Symmetry:
This compound possesses a C₂ᵥ symmetry axis bisecting the C1-OCH₃ and C4 positions. This symmetry renders the fluorine atoms at the 2 and 6 positions (F₂) chemically equivalent, and the fluorine atoms at the 3 and 5 positions (F₃) also chemically equivalent. Consequently, two distinct signals are expected in the ¹⁹F NMR spectrum.
Expected Chemical Shifts and Multiplicities:
Based on typical chemical shift ranges for fluoroaromatic compounds, the following spectral features are predicted.[4] Please note that these are estimated values and can be influenced by the solvent and experimental conditions.
| Fluorine Environment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Coupling to |
| F₂ (ortho to -OCH₃) | -140 to -160 | Triplet of multiplets | F₃ (meta), H (-OCH₃) |
| F₃ (meta to -OCH₃) | -155 to -175 | Triplet of multiplets | F₂ (ortho), H (-OCH₃) |
The multiplicity of each signal arises from coupling to the neighboring non-equivalent fluorine atoms and the protons of the methoxy group. The signal for F₂ will be split by the two equivalent F₃ nuclei and the three equivalent protons of the methoxy group. Similarly, the signal for F₃ will be split by the two equivalent F₂ nuclei and the methoxy protons.
Spin-Spin Coupling
The observed multiplicities are a result of through-bond spin-spin coupling (J-coupling). In the ¹⁹F NMR spectrum of this compound, the following key coupling interactions are expected:
-
³J(F₂-F₃): A three-bond coupling between the ortho and meta fluorine atoms.
-
⁴J(F₂-F₅) and ⁴J(F₃-F₆): Four-bond couplings between fluorine atoms in a para-like relationship.
-
⁵J(F-H): A five-bond coupling between the fluorine nuclei and the protons of the methoxy group.
The magnitudes of these coupling constants provide valuable structural information.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following provides a generalized procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluoroaromatic compound like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-20 mg of the solid or 5-20 µL of the liquid sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.5-0.6 mL.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
If desired, add a small amount of an internal standard with a known ¹⁹F chemical shift.
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for fluoroaromatics is between -100 and -200 ppm.
-
Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is generally adequate. For quantitative analysis, a longer delay (5 x T₁) may be necessary.[5]
-
Number of Scans: This will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings. To observe these couplings, an undecoupled spectrum should be acquired.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, though direct referencing to a fluorine standard is more accurate.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Analyze the multiplicities and measure the coupling constants.
Caption: General workflow for ¹⁹F NMR spectroscopy.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Utilizing 2,3,5,6-Tetrafluoroanisole as a ¹⁹F NMR Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2,3,5,6-tetrafluoroanisole as an internal standard in quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the rationale for its selection, detailed experimental protocols, data analysis procedures, and illustrative quantitative data.
Introduction
Quantitative ¹⁹F NMR (q¹⁹F NMR) is a powerful analytical technique for the determination of the purity and concentration of fluorine-containing compounds, which are increasingly prevalent in pharmaceuticals, agrochemicals, and materials science. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the wide chemical shift range make q¹⁹F NMR a highly specific and reliable quantitative method.
An internal standard is crucial for accurate and precise quantification in NMR spectroscopy. It is a compound of known purity and concentration added to the sample, against which the analyte's signal is compared. This compound is an excellent candidate for a ¹⁹F NMR internal standard due to its chemical inertness, thermal stability, and distinct ¹⁹F NMR signal.
Properties of this compound
This compound possesses several key properties that make it a suitable internal standard for ¹⁹F NMR spectroscopy:
-
Simple ¹⁹F NMR Spectrum: Due to the symmetry of the molecule, it is expected to exhibit a single, sharp signal in the ¹⁹F NMR spectrum, simplifying integration and reducing the likelihood of signal overlap with the analyte.
-
Chemical Inertness: It is a stable compound that is unlikely to react with a wide range of analytes or solvents under typical NMR experimental conditions.
-
Appropriate Chemical Shift: The chemical shift of the fluorine atoms in this compound is in a region of the ¹⁹F NMR spectrum that is often free from signals of common fluorinated functional groups, minimizing the risk of signal overlap.
-
Solubility: It is soluble in common deuterated solvents used for NMR analysis, such as chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
High Purity: High-purity grades of this compound are commercially available, which is a prerequisite for an accurate quantitative standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2324-98-3 |
| Molecular Formula | C₇H₄F₄O |
| Molecular Weight | 180.10 g/mol |
| Boiling Point | 144-145 °C |
| Appearance | Colorless liquid |
| Purity | Available at ≥98% |
Experimental Protocols
This section provides a detailed methodology for using this compound as an internal standard in a q¹⁹F NMR experiment.
Materials and Reagents
-
Analyte (fluorine-containing compound of interest)
-
This compound (high purity, ≥98%)
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
High-precision analytical balance
-
Volumetric flasks
-
Micropipettes
-
NMR tubes
Preparation of Stock Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 10 mg/mL).
-
Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a known volume of the same deuterated solvent in a separate volumetric flask to prepare a stock solution.
NMR Sample Preparation
-
Accurately transfer a known volume of the analyte stock solution into a clean NMR tube.
-
Accurately add a known volume of the internal standard stock solution to the same NMR tube.
-
The final concentration of the internal standard should be comparable to that of the analyte to ensure accurate integration.
-
Gently mix the solution in the NMR tube to ensure homogeneity.
¹⁹F NMR Data Acquisition
Acquire the ¹⁹F NMR spectrum using a spectrometer with the following general parameters. Note that these parameters may require optimization based on the specific instrument and sample.
Table 2: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Maximizes signal intensity for a single scan. |
| Spectral Width | Sufficient to cover all ¹⁹F signals | Ensures all peaks, including the internal standard and analyte, are observed without folding. |
| Acquisition Time (AT) | ≥ 2 seconds | Provides sufficient digital resolution for accurate integration. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Crucial for complete relaxation of all fluorine nuclei, ensuring accurate quantification.[1][2] A conservative delay of 30-60 seconds is often used if T₁ values are unknown.[3] |
| Number of Scans (NS) | 16 - 128 (or more) | Signal-to-noise ratio should be at least 150:1 for accurate integration. Adjust as needed based on sample concentration. |
| Temperature | Stable (e.g., 298 K) | Maintains consistent chemical shifts and relaxation times. |
| Proton Decoupling | Inverse-gated decoupling | Removes ¹H-¹⁹F couplings to simplify the spectrum to singlets while minimizing the Nuclear Overhauser Effect (NOE) which can affect quantitation.[2] |
Data Processing and Analysis
-
Apply a gentle exponential line broadening (e.g., 0.3 - 1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Perform phasing and baseline correction to ensure accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of fluorine atoms contributing to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation
The following table provides illustrative quantitative data for the analysis of a hypothetical fluorinated pharmaceutical compound using this compound as an internal standard.
Table 3: Illustrative Quantitative Analysis of "Fluoro-Drug X"
| Parameter | Value |
| Mass of Fluoro-Drug X (manalyte) | 10.2 mg |
| Molecular Weight of Fluoro-Drug X (MWanalyte) | 350.3 g/mol |
| Number of Fluorine Atoms in Fluoro-Drug X (Nanalyte) | 3 |
| Mass of this compound (mIS) | 5.1 mg |
| Purity of this compound (PurityIS) | 99.5% |
| Molecular Weight of this compound (MWIS) | 180.1 g/mol |
| Number of Fluorine Atoms in this compound (NIS) | 4 |
| Integral of Fluoro-Drug X (Ianalyte) | 1.00 |
| Integral of this compound (IIS) | 0.85 |
| Calculated Purity of Fluoro-Drug X | 98.7% |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative ¹⁹F NMR using an internal standard.
Logical Relationship for Quantification
Caption: Logic for calculating analyte purity from NMR data.
Conclusion
This compound serves as a reliable and convenient internal standard for quantitative ¹⁹F NMR analysis. Its simple spectrum, chemical stability, and solubility in common NMR solvents make it a valuable tool for researchers in pharmaceutical development and other fields requiring accurate quantification of fluorinated compounds. By following the detailed protocols outlined in these application notes, scientists can achieve high-quality, reproducible quantitative results.
References
Application Note: Quantitative ¹⁹F NMR Analysis Using 2,3,5,6-Tetrafluoroanisole
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] ¹⁹F NMR is particularly advantageous for the analysis of fluorinated compounds, which are increasingly prevalent in pharmaceuticals and agrochemicals. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity, while its large chemical shift range (~400 ppm) minimizes signal overlap, even in complex mixtures.[2][3] This application note describes a detailed protocol for quantitative ¹⁹F NMR analysis using 2,3,5,6-tetrafluoroanisole as an internal standard.
This compound is a suitable internal standard for ¹⁹F qNMR due to its chemical stability, solubility in common deuterated solvents, and the presence of four fluorine atoms, which can provide a strong, well-defined signal. Its aromatic fluorine signals are typically found in a region of the ¹⁹F NMR spectrum that is distinct from many common fluorinated functional groups, reducing the likelihood of signal overlap with the analyte of interest.
Experimental Protocols
1. Materials and Equipment
-
Analyte: Fluorine-containing compound of interest
-
Internal Standard: this compound (purity > 99%)
-
Deuterated Solvent: Chloroform-d (CDCl₃), Acetone-d₆, or other suitable solvent that dissolves both the analyte and the internal standard.
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Volumetric Glassware: Calibrated volumetric flasks and micropipettes.
2. Preparation of the Internal Standard Stock Solution
-
Accurately weigh approximately 20-50 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in the chosen deuterated solvent and fill the flask to the mark.
-
Calculate the precise concentration of the internal standard solution in mol/L.
3. Sample Preparation for qNMR Analysis
-
Accurately weigh a known amount of the analyte (e.g., 5-20 mg) into a vial.
-
Precisely add a known volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Ensure the analyte is completely dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the final solution to a 5 mm NMR tube.
4. ¹⁹F NMR Data Acquisition
To ensure accurate quantification, it is crucial to optimize the acquisition parameters.
-
Pulse Angle: Set to a 90° pulse to maximize the signal-to-noise ratio.[4]
-
Relaxation Delay (D1): This is a critical parameter. The relaxation delay should be at least 5-7 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals to ensure complete relaxation and accurate integration.[5] A typical starting point is a D1 of 20-30 seconds, which should be experimentally verified.[4]
-
Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (S/N > 100:1) for both the analyte and the internal standard peaks. A typical range is 16-64 scans.
-
Spectral Width: The spectral width must be large enough to encompass all fluorine signals from both the analyte and the internal standard.
-
Decoupling: Inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets where applicable.[5]
5. Data Processing and Quantification
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard. The integration region should cover at least 50 times the full width at half maximum (FWHM) of the peak.
-
The purity or concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of fluorine atoms contributing to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the purity of the internal standard.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: ¹⁹F qNMR Experimental Parameters
| Parameter | Value |
| Spectrometer Frequency | 470 MHz |
| Solvent | Chloroform-d |
| Temperature | 298 K |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | 30 s |
| Number of Scans (NS) | 32 |
| Spectral Width | 200 ppm |
| Decoupling | Inverse-gated ¹H decoupling |
Table 2: Purity Determination of Fluorinated Pharmaceutical Intermediate
| Sample ID | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte | N Analyte | Integral IS | N IS | Purity (%) | RSD (%) (n=3) |
| Batch A-1 | 10.25 | 5.12 | 1.00 | 3 | 0.85 | 4 | 98.7 | 0.5 |
| Batch A-2 | 10.51 | 5.08 | 1.03 | 3 | 0.84 | 4 | 99.1 | 0.3 |
| Batch B-1 | 9.88 | 5.15 | 0.97 | 3 | 0.86 | 4 | 98.5 | 0.6 |
Visualizations
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Caption: Logical relationship in quantitative NMR analysis.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,3,5,6-Tetrafluoroanisole as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers derived from 2,3,5,6-tetrafluoroanisole. Direct polymerization of this compound is not a conventional approach. Therefore, a two-stage methodology is presented, which involves the initial conversion of this compound into a polymerizable monomer, followed by its polymerization. Specifically, this guide details the synthesis of 2,3,5,6-tetrafluorophenyl acrylate and its subsequent polymerization to yield a well-defined fluorinated polymer. This resulting polymer, poly(2,3,5,6-tetrafluorophenyl acrylate), serves as a valuable precursor for further chemical modifications, enabling the creation of a diverse library of functional polymers for various applications, including drug delivery and materials science.
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them highly desirable for advanced materials and pharmaceutical applications. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical, chemical, and biological characteristics. This compound is a readily available fluorinated aromatic compound that can serve as a versatile starting material for the synthesis of specialized fluorinated monomers. This application note outlines a reliable pathway for the utilization of this compound in the synthesis of fluorinated polymers, focusing on the preparation and polymerization of 2,3,5,6-tetrafluorophenyl acrylate.
Overall Synthesis Workflow
The synthesis of fluorinated polymers from this compound is a two-stage process. The first stage involves the synthesis of the polymerizable monomer, 2,3,5,6-tetrafluorophenyl acrylate. The second stage is the polymerization of this monomer to yield the final fluorinated polymer.
Figure 1: Overall workflow for the synthesis of poly(2,3,5,6-tetrafluorophenyl acrylate) from this compound.
Stage 1: Monomer Synthesis - 2,3,5,6-Tetrafluorophenyl Acrylate
This stage involves two key chemical transformations: the demethylation of this compound to produce 2,3,5,6-tetrafluorophenol, followed by the acrylation of the resulting phenol to yield the desired monomer, 2,3,5,6-tetrafluorophenyl acrylate.
Figure 2: Synthetic pathway for 2,3,5,6-tetrafluorophenyl acrylate.
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenyl Acrylate
Part A: Demethylation of this compound to 2,3,5,6-Tetrafluorophenol
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,3,5,6-tetrafluorophenol.
-
Purify the crude product by column chromatography or distillation.
Part B: Acrylation of 2,3,5,6-Tetrafluorophenol
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3,5,6-tetrafluorophenol and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with deionized water, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,5,6-tetrafluorophenyl acrylate.
-
Purify the crude monomer by column chromatography.
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Typical Yield |
| Demethylation | This compound | Boron tribromide | Dichloromethane | 0 °C to RT | 12-16 h | 85-95% |
| Acrylation | 2,3,5,6-Tetrafluorophenol | Acryloyl chloride, Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | 80-90% |
Table 1: Summary of reaction conditions for the synthesis of 2,3,5,6-tetrafluorophenyl acrylate.
Stage 2: Polymerization of 2,3,5,6-Tetrafluorophenyl Acrylate
The synthesized 2,3,5,6-tetrafluorophenyl acrylate monomer can be polymerized using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to achieve polymers with well-defined molecular weights and low dispersity.
2,3,5,6-Tetrafluoroanisole: A Versatile Building Block for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3,5,6-Tetrafluoroanisole has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its electron-deficient aromatic ring, activated by four fluorine atoms, readily undergoes para-selective nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various pharmacophoric groups, making it an ideal scaffold for the synthesis of diverse compound libraries targeting a range of biological endpoints. The methoxy group provides a handle for further functionalization or can be cleaved to reveal a phenol, offering another point for diversification. This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in the synthesis of bioactive molecules.
Key Applications in Drug Discovery
The tetrafluorinated phenyl ring imparted by this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with protein targets. Key therapeutic areas where this building block shows promise include:
-
Kinase Inhibitors: The anilinopyrimidine scaffold is a common feature in many approved kinase inhibitors. This compound can serve as a precursor to fluorinated anilines, which can be incorporated into these scaffolds to potentially improve potency and selectivity.
-
Enzyme Inhibitors: The ability to introduce nucleophilic fragments such as thiols and amines allows for the synthesis of molecules that can interact with the active sites of various enzymes. For instance, derivatives of this compound have been explored as potential inhibitors of HIV reverse transcriptase.
-
Antimicrobial Agents: The incorporation of the tetrafluorophenyl moiety into heterocyclic systems, such as triazoles, has been shown to yield compounds with promising antifungal and antibacterial activities.
Core Synthetic Transformations
The primary utility of this compound lies in its susceptibility to para-selective nucleophilic aromatic substitution. This allows for the straightforward synthesis of key intermediates, which can then be further elaborated into drug-like molecules.
Diagram: General Workflow for Utilizing this compound
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Para-Selective Amination of this compound
This protocol describes a general procedure for the para-selective substitution of a fluorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
A suitable solvent (e.g., DMSO, DMF, or MeCN)
-
A base (e.g., K2CO3, Et3N)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 2.0 eq) and the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,3,5,6-tetrafluoroanisole derivative.
Table 1: Representative Yields for Para-Selective Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | K2CO3 | DMSO | 80 | 12 | 75-85 |
| Aniline | Et3N | DMF | 100 | 8 | 80-90 |
| Morpholine | K2CO3 | MeCN | 60 | 6 | >90 |
Protocol 2: Para-Selective Thiolation of this compound
This protocol outlines a general method for the introduction of a sulfur-based nucleophile at the para-position.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, alkanethiol)
-
A suitable solvent (e.g., DMF, THF)
-
A base (e.g., NaH, K2CO3)
-
Reaction vessel equipped with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) at 0 °C to generate the thiolate in situ.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-thio-2,3,5,6-tetrafluoroanisole derivative.
Table 2: Representative Yields for Para-Selective Thiolation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 4 | 85-95 |
| Ethanethiol | K2CO3 | DMF | RT | 6 | 80-90 |
| 4-methoxythiophenol | NaH | THF | RT | 3 | >90 |
Protocol 3: Demethylation to Access Tetrafluorophenols
The methoxy group of the anisole derivatives can be cleaved to provide the corresponding phenols, which are valuable intermediates for further functionalization, for example, through etherification or esterification.
Materials:
-
4-Substituted-2,3,5,6-tetrafluoroanisole derivative
-
A demethylating agent (e.g., BBr3, HBr)
-
A suitable solvent (e.g., Dichloromethane for BBr3, acetic acid for HBr)
-
Reaction vessel equipped with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure (using BBr3):
-
Dissolve the 4-substituted-2,3,5,6-tetrafluoroanisole derivative (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of BBr3 (1.1 - 1.5 eq) in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted-2,3,5,6-tetrafluorophenol.
Table 3: Representative Demethylation Conditions and Yields
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Amino-2,3,5,6-tetrafluoroanisole | BBr3 | CH2Cl2 | -78 to RT | 18 | 70-80 |
| 4-(Phenylthio)-2,3,5,6-tetrafluoroanisole | HBr | Acetic Acid | Reflux | 12 | 65-75 |
Application Example: Synthesis of a Potential Kinase Inhibitor Scaffold
The following workflow illustrates how this compound can be utilized to synthesize a fluorinated analog of a common kinase inhibitor scaffold.
Diagram: Synthetic Pathway to a Fluorinated Anilino-pyrimidine Scaffold
Caption: Synthesis of a potential kinase inhibitor scaffold.
This schematic outlines a straightforward approach to access highly sought-after fluorinated anilino-pyrimidine cores. The introduction of the tetrafluorophenyl moiety can enhance the binding affinity and selectivity of the final compounds for their target kinases.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, fluorinated drug candidates. Its predictable para-selective reactivity in nucleophilic aromatic substitution reactions allows for the efficient and modular construction of diverse molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable synthon into their drug discovery programs, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.
Application Note: Protocols for Nucleophilic Aromatic Substitution on 2,3,5,6-Tetrafluoroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly for the functionalization of electron-deficient aromatic rings. Polyfluorinated aromatic compounds, such as 2,3,5,6-tetrafluoroanisole, are highly valuable substrates for SNAr reactions. The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring susceptible to attack by a wide range of nucleophiles. This reactivity allows for the synthesis of diverse derivatives with applications in pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols for the SNAr reaction on this compound using common amine and thiol nucleophiles.
General Reaction Mechanism
The SNAr reaction on polyfluoroarenes typically proceeds through a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms helps to stabilize this intermediate.[2] In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[3]
Caption: General mechanism of the SNAr reaction.[1]
Experimental Protocols
General Laboratory Workflow
The typical workflow for performing SNAr reactions is outlined below. It involves the careful setup of the reaction under controlled conditions, monitoring its progress, followed by product isolation and purification.
Caption: A generalized workflow for SNAr reactions.[1]
Materials and Equipment
-
Reactants: this compound, desired nucleophile (e.g., morpholine, thiophenol).
-
Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Glassware: Flame-dried round-bottom flasks, condensers, dropping funnels.
-
Equipment: Magnetic stirrer with heating plate, inert atmosphere setup (Nitrogen or Argon), rotary evaporator, column chromatography setup, Thin Layer Chromatography (TLC) plates.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol describes the C-N bond formation via SNAr.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (0.2 M solution) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq).[1]
-
Nucleophile Addition: Add morpholine (1.2 eq) to the suspension dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol details the C-S bond formation, typically requiring a strong base to generate the thiolate nucleophile.[4]
-
Thiolate Formation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M). Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.[1]
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the mixture with dichloromethane (DCM) (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl thioether.
Data Presentation
The following table summarizes typical reaction conditions for the SNAr of polyfluoroaromatic compounds with various nucleophiles, providing an expected range for outcomes with this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Phenothiazine | K₂CO₃ | DMF | 60 | 6 | 96 | [3] |
| Morpholine | K₂CO₃ | DMF | 80 | 8 | 85-95 | [1] |
| Indole | KOH | DMSO | 100 | 24 | 70-80 | N/A |
| Thiophenol | NaH | THF | 25 (RT) | 4 | 90-98 | [1][4] |
| Benzyl Mercaptan | K₂CO₃ | DMF | 50 | 5 | 88-96 | [1] |
Note: Yields are based on reactions with similar polyfluoroaromatic substrates and may vary for this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Polyfluorinated compounds can be toxic; handle with care.
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
DMF and DMSO are polar aprotic solvents that can penetrate the skin; avoid direct contact.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Role of 2,3,5,6-Tetrafluoroanisole in the Synthesis of Novel Liquid Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern liquid crystal (LC) design. Fluorination significantly influences key mesomorphic and electronic properties, including dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[1] The tetrafluorinated aromatic core of 2,3,5,6-Tetrafluoroanisole presents a unique building block for the synthesis of novel liquid crystals with potentially enhanced properties. The high degree of fluorination is anticipated to impart strong perpendicular dipole moments, making such molecules excellent candidates for negative dielectric anisotropy (n-type) liquid crystals, which are crucial for advanced display technologies like vertically aligned (VA) and in-plane switching (IPS) modes.[2][3]
This document outlines a proposed synthetic pathway for a novel liquid crystal, 4'-((2,3,5,6-tetrafluoro-4-methoxyphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile, leveraging this compound as the starting material. The synthetic strategy is based on established palladium-catalyzed cross-coupling reactions, which are versatile and widely used in the synthesis of complex organic molecules, including liquid crystals.[1][4]
Proposed Synthetic Pathway Overview
The synthesis of the target liquid crystal from this compound is proposed to proceed via a two-step sequence involving a Sonogashira cross-coupling reaction. This approach allows for the introduction of an ethynyl linkage, which contributes to the linearity and rigidity of the final molecule, desirable characteristics for liquid crystalline materials.
Key Transformations:
-
Functionalization of this compound: Introduction of a reactive handle for subsequent cross-coupling. A plausible initial step (not detailed in the protocol below but a necessary prerequisite) would be the introduction of a leaving group, such as iodine or bromine, onto the tetrafluorinated ring, ortho to the methoxy group, to enable the Sonogashira coupling. For the purpose of this protocol, we will start with the commercially available (or readily synthesized) 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxybenzene.
-
Sonogashira Cross-Coupling: The palladium- and copper-catalyzed cross-coupling of the functionalized tetrafluoroanisole derivative with a suitable biphenyl partner to construct the final liquid crystal core.
Experimental Protocols
Protocol 1: Synthesis of 4'-((2,3,5,6-tetrafluoro-4-methoxyphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the synthesis of the target liquid crystal via a Sonogashira cross-coupling reaction between 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxybenzene and 4'-bromo-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
1-ethynyl-2,3,5,6-tetrafluoro-4-methoxybenzene (1.0 equivalent)
-
4'-bromo-[1,1'-biphenyl]-4-carbonitrile (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (Anhydrous)
-
Toluene (Anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 1-ethynyl-2,3,5,6-tetrafluoro-4-methoxybenzene, 4'-bromo-[1,1'-biphenyl]-4-carbonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base Addition: Add anhydrous toluene and anhydrous triethylamine to the flask. The typical solvent ratio is 5:1 toluene to triethylamine.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove any dissolved oxygen.
-
Reaction Execution: Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Extraction: Transfer the contents to a separatory funnel and add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.[1]
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield the final product.
Data Presentation
The expected physicochemical properties of the synthesized liquid crystal are summarized in the table below. These values are hypothetical and based on the expected influence of the tetrafluorinated anisole moiety on the liquid crystalline properties.
| Property | Expected Value/Range |
| Molecular Formula | C₂₂H₁₁F₄NO |
| Molecular Weight | 397.33 g/mol |
| Phase Transition Temperatures | Cr-N: ~80-100 °C |
| (Hypothetical) | N-I: ~150-180 °C |
| Dielectric Anisotropy (Δε) | < 0 (Negative) |
| Birefringence (Δn) | High (> 0.2) |
Cr-N: Crystal to Nematic phase transition; N-I: Nematic to Isotropic liquid phase transition.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 4'-((2,3,5,6-tetrafluoro-4-methoxyphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile.
Caption: Proposed synthesis of a novel liquid crystal.
Logical Relationship of Fluorination to Liquid Crystal Properties
The following diagram illustrates the conceptual relationship between the structural features of the proposed molecule and its expected liquid crystal properties.
Caption: Structure-property relationships in the proposed LC.
References
Application of 2,3,5,6-Tetrafluoroanisole in Agrochemical Synthesis: A Review of Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts and Potential Synthetic Pathways
The primary route for the functionalization of 2,3,5,6-tetrafluoroanisole in a synthetic context would likely involve nucleophilic aromatic substitution (SNAr) of one or more fluorine atoms. The methoxy group (-OCH3) is an activating group, though the high degree of fluorination also heavily influences the regioselectivity of such reactions.
A key transformation would be the conversion of this compound to 2,3,5,6-tetrafluorophenol. This phenol is a known intermediate in the synthesis of various biologically active compounds.[3]
A plausible synthetic pathway could involve the demethylation of this compound to yield 2,3,5,6-tetrafluorophenol, which can then be further functionalized.
Hypothetical Application in Fungicide Synthesis: A Pyrazoline-Containing Scaffold
Pyrazoline and pyrazole derivatives are prominent scaffolds in a variety of modern fungicides. A hypothetical pathway to a pyrazoline-containing fungicide precursor could involve the reaction of a derivative of this compound with hydrazine.
Experimental Workflow
Caption: Hypothetical workflow for the synthesis of a pyrazoline-containing fungicide precursor starting from this compound.
Hypothetical Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorophenol from this compound
Objective: To prepare 2,3,5,6-tetrafluorophenol, a key intermediate for further agrochemical synthesis, via demethylation of this compound.
Materials:
-
This compound
-
Boron tribromide (BBr3) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3,5,6-tetrafluorophenol.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3,5,6-Tetrafluorophenol |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
| Appearance | White to off-white solid |
Potential Application in Herbicide Synthesis
The tetrafluorophenyl moiety is a feature in some modern herbicides. While a direct synthesis from this compound is not explicitly detailed in the available literature, its derivatives could serve as precursors. For instance, nucleophilic substitution of a fluorine atom with a nitrogen-containing heterocycle is a common strategy in herbicide design.
Logical Relationship for Herbicide Precursor Synthesis
Caption: Logical pathway for the conversion of this compound into a potential herbicidal precursor.
Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution on this compound
Objective: To introduce a nitrogen-containing heterocycle onto the tetrafluoroaromatic ring, a common feature in many herbicides.
Materials:
-
This compound
-
A nitrogen-containing heterocycle (e.g., pyrazole, imidazole)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add the nitrogen-containing heterocycle (1.2 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted anisole derivative.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Product | N-arylated heterocycle |
| Yield | 60-80% |
| Purity (by HPLC) | >97% |
| Appearance | Varies with heterocycle |
Conclusion
While direct, documented pathways from this compound to specific, named agrochemicals are not prevalent in the reviewed scientific and patent literature, its chemical properties and relationship to known agrochemical intermediates strongly suggest its potential as a valuable building block. The provided hypothetical synthetic protocols and workflows, based on established chemical principles for polyfluorinated aromatic compounds, are intended to serve as a foundation for researchers exploring the development of novel fungicides and herbicides. Further investigation into the reactivity and derivatization of this compound is warranted to fully unlock its potential in the synthesis of next-generation crop protection agents.
References
- 1. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]
- 2. Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Coatings Utilizing 2,3,5,6-Tetrafluoroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,3,5,6-Tetrafluoroanisole as a key component in the development of high-performance coatings. The unique properties of this fluorinated aromatic compound, including low surface energy, exceptional hydrophobicity, and high thermal and chemical stability, make it a valuable building block for creating advanced protective surfaces.[1] This document outlines the material's properties, potential applications in specialized coatings, and protocols for its incorporation and evaluation.
Introduction to this compound in Coatings
This compound is a versatile fluorinated aromatic compound with the chemical formula C₇H₄F₄O.[1] Its highly fluorinated benzene ring structure is the primary contributor to the desirable properties it imparts to polymeric materials. The fluorine content is key to achieving low surface energy and excellent hydrophobic characteristics, which are crucial for durable and resistant protective coatings.[1] This compound is explored in materials science for developing advanced polymers and coatings with enhanced chemical resistance and thermal stability.[1]
Key Attributes for Coating Applications:
-
Hydrophobicity: The tetrafluorinated phenyl group provides a low surface energy, leading to excellent water and oil repellency.
-
Thermal Stability: The strong carbon-fluorine bonds contribute to the overall thermal resistance of the resulting coating.
-
Chemical Resistance: The electron-withdrawing nature of the fluorine atoms enhances the chemical inertness of the aromatic ring, making the coating resistant to various chemicals.
-
Reactive Potential: The methoxy group and the aromatic ring can be functionalized, allowing for its incorporation into various polymer backbones.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in coating formulations.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.481 g/cm³ | |
| Boiling Point | 131-133 °C | |
| Melting Point | -19 °C | |
| Refractive Index (n20/D) | 1.428 | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), almost insoluble in water. |
Potential Applications in High-Performance Coatings
The unique properties of this compound make it a suitable component for a variety of high-performance coatings, including:
-
Hydrophobic and Superhydrophobic Coatings: For applications requiring water repellency, self-cleaning surfaces, and anti-icing properties.
-
Anti-Corrosion Coatings: The barrier properties and chemical inertness can protect metallic substrates from corrosive environments.
-
Chemical-Resistant Linings: For storage tanks, pipelines, and reaction vessels exposed to harsh chemicals.
-
Fouling-Release Coatings: The low surface energy can prevent the adhesion of marine organisms and other contaminants.
Experimental Protocols
While direct incorporation of this compound as a simple additive is possible, its primary utility lies in its role as a monomer or a precursor to a functional monomer for polymerization. The following protocols are conceptual and provide a starting point for research and development.
Synthesis of a Fluorinated Vinyl Ether Monomer from this compound
This protocol describes a hypothetical pathway to synthesize a polymerizable monomer, which can then be incorporated into a coating formulation.
Objective: To synthesize 1,2,4,5-tetrafluoro-3-vinyloxybenzene, a monomer that can undergo polymerization.
Reaction Scheme:
Figure 1: Hypothetical synthesis pathway for a fluorinated poly(vinyl ether).
Materials:
-
This compound
-
Boron tribromide (BBr₃) or other demethylating agent
-
Sodium hydroxide (NaOH)
-
Vinyl acetate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Appropriate solvents (e.g., Dichloromethane, DMF)
-
Initiator for cationic polymerization (e.g., a Lewis acid)
Procedure:
-
Demethylation: React this compound with a demethylating agent like boron tribromide in an inert solvent to yield 2,3,5,6-tetrafluorophenol.
-
Salt Formation: Neutralize the resulting phenol with a base such as sodium hydroxide to form sodium 2,3,5,6-tetrafluorophenoxide.
-
Vinylation (Williamson Ether Synthesis Adaptation): React the sodium phenoxide with a vinylating agent like vinyl acetate in the presence of a suitable catalyst (e.g., a palladium complex) to form the 1,2,4,5-tetrafluoro-3-vinyloxybenzene monomer.
-
Purification: Purify the monomer using appropriate techniques such as distillation or chromatography.
-
Polymerization: Polymerize the purified vinyl ether monomer using a suitable cationic polymerization method. The resulting fluorinated poly(vinyl ether) can then be formulated into a coating.
Formulation of a Hydrophobic Coating
Objective: To formulate a protective coating using the synthesized fluorinated polymer.
Materials:
-
Fluorinated poly(vinyl ether) (synthesized in 4.1)
-
Primary resin (e.g., acrylic, epoxy, or polyurethane)
-
Solvent (e.g., methyl ethyl ketone, butyl acetate)
-
Cross-linking agent (if required for the primary resin)
-
Adhesion promoter (optional)
Procedure:
-
Dissolution: Dissolve the fluorinated poly(vinyl ether) in a suitable solvent.
-
Blending: In a separate container, dissolve the primary resin in the same or a compatible solvent.
-
Mixing: Slowly add the dissolved fluorinated polymer solution to the primary resin solution under constant stirring. The ratio of fluorinated polymer to primary resin will need to be optimized based on the desired properties.
-
Additive Incorporation: Add any other necessary components such as cross-linkers or adhesion promoters and continue stirring until a homogeneous mixture is obtained.
-
Application: The formulated coating can be applied to a substrate using standard techniques such as spraying, dipping, or brushing.
-
Curing: Cure the coated substrate according to the requirements of the primary resin system (e.g., air-drying, thermal curing, or UV curing).
Performance Evaluation Protocols
A series of standardized tests should be conducted to evaluate the performance of the developed coatings.
Hydrophobicity Assessment
Method: Static contact angle measurement.
Procedure:
-
Place a small droplet (typically 5-10 µL) of deionized water on the surface of the cured coating.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Repeat the measurement at multiple locations on the surface to ensure consistency.
Chemical Resistance Test
Method: Spot testing.
Procedure:
-
Apply a small drop of various chemicals (e.g., acids, bases, organic solvents) onto the coated surface.
-
Cover the drops with a watch glass to prevent evaporation.
-
After a specified exposure time (e.g., 24 hours), remove the chemicals and inspect the coating for any signs of degradation, such as blistering, discoloration, or softening.
Thermal Stability Analysis
Method: Thermogravimetric Analysis (TGA).
Procedure:
-
Place a small sample of the cured coating in the TGA instrument.
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature to determine the decomposition temperature.
Expected Performance Data (Hypothetical)
The following table presents hypothetical performance data for a coating formulated with a polymer derived from this compound, compared to a standard non-fluorinated coating. This data is for illustrative purposes and would need to be confirmed by experimental results.
| Performance Metric | Standard Polyurethane Coating | Polyurethane with 10% Fluorinated Polymer Additive |
| Water Contact Angle (°) | 85 ± 5 | 110 ± 5 |
| Chemical Resistance (24h exposure to 10% HCl) | Moderate blistering | No visible change |
| Thermal Decomposition Temperature (°C) | 350 | 380 |
| Adhesion (Cross-hatch) | 5B | 5B |
Logical Workflow for Coating Development
The development of high-performance coatings using this compound can be visualized as a systematic workflow.
Figure 2: Workflow for developing coatings from this compound.
These application notes and protocols provide a foundational framework for leveraging the unique properties of this compound in the creation of next-generation high-performance coatings. Further research and optimization of the described methodologies are encouraged to fully realize the potential of this versatile compound.
References
Application Notes and Protocols for the Precise Quantification of Fluorinated Compounds Using 2,3,5,6-Tetrafluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into organic molecules is a prevalent strategy in modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Consequently, the precise quantification of these fluorinated compounds is paramount for quality control, reaction monitoring, and regulatory compliance. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical technique for this purpose due to the intrinsic properties of the ¹⁹F nucleus, namely its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, approximately 83% of ¹H), and a wide chemical shift range that minimizes signal overlap.[1][2]
Quantitative ¹⁹F NMR (qNMR) relies on the principle that the integrated signal area of a specific fluorine nucleus is directly proportional to the number of those nuclei in the sample. For absolute quantification, the use of a stable internal standard with a known concentration is essential. This application note details the use of 2,3,5,6-Tetrafluoroanisole as a robust internal standard for the precise and accurate quantification of fluorinated compounds.
Principles of Quantitative ¹⁹F NMR with an Internal Standard
Quantitative NMR spectroscopy is a primary analytical method where the concentration of an analyte is determined by comparing the integral of one of its NMR signals with the integral of a signal from a certified reference material (internal standard) of known concentration. The fundamental equation for calculating the concentration of the analyte is as follows:
Purity of Analyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd
Where:
-
Ianalyte and Istd are the integrated signal areas of the analyte and the internal standard, respectively.
-
Nanalyte and Nstd are the number of fluorine nuclei giving rise to the respective signals.
-
Manalyte and Mstd are the molar masses of the analyte and the internal standard.
-
Wanalyte and Wstd are the weights of the analyte and the internal standard.
-
Puritystd is the purity of the internal standard.
For this method to be accurate, several experimental parameters must be carefully controlled, including ensuring complete spin-lattice relaxation (T₁) between scans by using a sufficiently long relaxation delay (D1).
This compound as an Internal Standard
The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should possess the following characteristics:
-
Chemical and Thermal Stability: It should not react with the analyte, solvent, or itself under the experimental conditions.
-
Simple NMR Spectrum: Preferably, it should exhibit a single, sharp resonance in a region of the spectrum that does not overlap with any analyte signals.
-
High Purity and Known Composition: The purity of the internal standard must be accurately known.
-
Good Solubility: It should be soluble in the same deuterated solvent as the analyte.
-
Appropriate Volatility: It should be non-volatile to prevent concentration changes during sample preparation.
This compound is a suitable candidate for a ¹⁹F qNMR internal standard for the following reasons:
-
Distinct Chemical Shift: As a fluorinated aromatic compound, its ¹⁹F signals are expected to appear in a region distinct from many aliphatic and other types of fluorinated functional groups. Based on related structures, the ¹⁹F signals are anticipated in the range of -130 to -160 ppm. This region is often free from signals of common fluorinated motifs in pharmaceuticals.
-
Simple Spectrum: Due to molecular symmetry, this compound is expected to show two distinct ¹⁹F signals with a 2:2 ratio, which can be easily integrated.
-
Chemical Inertness: The tetrafluorinated aromatic ring and the methoxy group are generally unreactive under typical NMR conditions.
-
Good Solubility: It is soluble in common organic NMR solvents such as CDCl₃, DMSO-d₆, and Acetone-d₆.
-
High Molar Mass per Fluorine: A relatively high molar mass allows for accurate weighing.
Quantitative Data Summary
The following table summarizes the key properties of this compound relevant to its use as a qNMR internal standard.
| Property | Value |
| Chemical Formula | C₇H₄F₄O |
| Molar Mass | 180.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 144-145 °C |
| ¹⁹F NMR Signal | Expected around -130 to -160 ppm (two signals, 2F each) |
| Solubility | Soluble in CDCl₃, DMSO-d₆, Acetone-d₆ |
| Purity | >98% (commercially available) |
Below is a table with hypothetical quantitative data for the analysis of a fluorinated drug candidate, "Fluoxetine," using this compound as the internal standard.
| Parameter | This compound (Internal Standard) | Fluoxetine (Analyte) |
| Weight (mg) | 10.25 | 25.50 |
| Molar Mass ( g/mol ) | 180.10 | 309.33 |
| Number of Fluorines (N) | 4 (using one 2F signal) | 3 |
| Integral (I) | 50.00 | 45.75 |
| Purity (%) | 99.5 | 98.2 (Calculated) |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of this compound (internal standard) into a clean, dry vial. Record the exact weight.
-
Analyte Addition: To the same vial, add approximately 25 mg of the fluorinated analyte. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Vortex the vial until both the internal standard and the analyte are completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹⁹F NMR Data Acquisition
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg) is typically sufficient. For improved accuracy, inverse-gated proton decoupling can be used to suppress the Nuclear Overhauser Effect (NOE).
-
Pulse Angle (P1): Use a 90° pulse for maximum signal intensity.
-
Acquisition Time (AQ): Set to at least 2 seconds to ensure adequate data points for resolving signals.
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T₁ of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest). Typically, 16 to 64 scans are adequate.
-
Spectral Width (SW): Set a wide spectral width to encompass all expected fluorine signals (e.g., 200-250 ppm).
-
Transmitter Offset (O1P): Center the transmitter frequency in the middle of the spectral region containing the signals of interest.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard. Ensure the integration limits are wide enough to encompass the entire signal.
-
Calculation: Use the formula provided in Section 2 to calculate the purity of the analyte.
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Principle of qNMR with Internal Standard
Caption: Principle of quantitative NMR using an internal standard.
References
Application Notes and Protocols for 2,3,5,6-Tetrafluoroanisole in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This methodology is of particular importance in the fields of medicinal chemistry and drug development, where the introduction of various functional groups can significantly modulate the pharmacological properties of a molecule. 2,3,5,6-Tetrafluoroanisole is an attractive substrate for SNAr reactions due to the presence of four electron-withdrawing fluorine atoms, which activate the aromatic ring towards nucleophilic attack. The methoxy group, while being a moderate activating group itself, provides a useful handle for further synthetic transformations. The fluorine atoms not only enhance the electrophilicity of the aromatic ring but can also improve the metabolic stability and pharmacokinetic profile of the resulting products.
This document provides a comprehensive guide to utilizing this compound in SNAr reactions, including detailed experimental protocols for various classes of nucleophiles, quantitative data from representative reactions, and a visualization of the reaction mechanism and experimental workflow. The reactions typically proceed with high regioselectivity, with the nucleophile displacing the fluorine atom at the 4-position (para to the methoxy group) due to the combined electronic effects of the activating groups.
Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms. In the second, faster step, the fluoride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the substituted product.
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitution Reactions for 2,3,5,6-Tetrafluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions of 2,3,5,6-tetrafluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: Due to the strong electron-withdrawing nature of the fluorine atoms and the activating effect of the methoxy group, nucleophilic attack on this compound predominantly occurs at the para position (C-4) to the methoxy group. This is because the methoxy group can stabilize the negative charge of the Meisenheimer intermediate through resonance.
Q2: What are common side reactions to be aware of?
A2: Common side reactions include di- or poly-substitution, especially with highly reactive nucleophiles or under forcing conditions. Hydrolysis of the starting material or product can also occur if water is present in the reaction mixture. At elevated temperatures, decomposition and the formation of tar-like substances can be observed, particularly with less stable nucleophiles.
Q3: How can I improve the reaction rate?
A3: Reaction rates can be significantly enhanced by using polar aprotic solvents such as DMSO or DMF, which effectively solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. Microwave irradiation is also a highly effective method for accelerating these reactions, often leading to shorter reaction times and improved yields.[1]
Q4: Is it possible to achieve substitution at the ortho position?
A4: While substitution at the para position is electronically favored, achieving ortho substitution is challenging. It may be possible to influence the regioselectivity by using bulky nucleophiles or by introducing directing groups on the nucleophile that can interact with the methoxy group of the anisole. However, this typically requires significant optimization and may result in lower yields compared to the para-substituted product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficiently activated nucleophile | Use a stronger base (e.g., NaH, KOt-Bu) to fully deprotonate the nucleophile. For weakly acidic nucleophiles like alcohols or some amines, a strong base is crucial. |
| Low reaction temperature | Gradually increase the reaction temperature. For many SNAr reactions on fluoroarenes, temperatures between 60-120 °C are effective.[2] Monitor for decomposition at higher temperatures. |
| Inappropriate solvent | Switch to a polar aprotic solvent like DMSO or DMF. These solvents are known to accelerate SNAr reactions. Ensure the solvent is anhydrous. |
| Poor nucleophile | Consider using a more reactive nucleophile. For example, thiolates are generally more nucleophilic than alkoxides. |
| Decomposition of starting material or product | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the product is temperature-sensitive, consider using milder conditions or shorter reaction times, possibly with microwave assistance. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer. |
| Strongly basic conditions | Very strong bases at high temperatures might lead to side reactions, including elimination-addition pathways via a benzyne intermediate, which can result in a loss of regioselectivity. Use the mildest base necessary to deprotonate the nucleophile. |
| Steric hindrance | If trying to achieve substitution with a bulky nucleophile, steric hindrance at the ortho positions will naturally favor para substitution. If a mixture is still obtained, further optimization of temperature and reaction time is needed. |
Issue 3: Formation of Multiple Substitution Products
| Possible Cause | Troubleshooting Step |
| Excess nucleophile | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the nucleophile. A large excess can drive the reaction towards di-substitution. |
| High reaction temperature or long reaction time | Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the mono-substituted product is maximized. |
| Highly reactive nucleophile | For very reactive nucleophiles, consider inverse addition (adding the nucleophile solution slowly to the solution of this compound) to maintain a low concentration of the nucleophile throughout the reaction. |
Experimental Protocols & Data
General Procedure for Nucleophilic Aromatic Substitution
A general experimental workflow for the nucleophilic aromatic substitution of this compound is depicted below.
Caption: General experimental workflow for SNAr on this compound.
Table 1: Reaction of this compound with N-Nucleophiles (Amines)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 6 | ~85 |
| Piperidine | K₂CO₃ | DMSO | 110 | 5 | ~90 |
| Aniline | NaH | THF | 65 (reflux) | 8 | ~70 |
| Benzylamine | Cs₂CO₃ | MeCN | 80 | 4 | ~92 |
Table 2: Reaction of this compound with S-Nucleophiles (Thiols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 3 | >95 |
| 4-Methylthiophenol | Et₃N | MeCN | 80 | 4 | ~93 |
| Sodium thiomethoxide | - | DMF | 25 | 1 | >98 |
| Benzyl mercaptan | NaH | THF | 65 (reflux) | 2 | ~96 |
Table 3: Reaction of this compound with O-Nucleophiles (Alcohols/Phenols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | MeOH | 65 (reflux) | 12 | ~60 |
| Phenol | K₂CO₃ | DMF | 120 | 8 | ~75 |
| Sodium tert-butoxide | - | THF | 25 | 6 | ~50 |
| Benzyl alcohol | NaH | THF | 65 (reflux) | 10 | ~65 |
Note: The data in these tables are representative and compiled from general knowledge of SNAr reactions on polyfluoroaromatic compounds. Actual yields may vary depending on the specific reaction conditions and scale.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues encountered during the optimization of substitution reactions on this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,3,5,6-Tetrafluoroanisole
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 2,3,5,6-tetrafluoroanisole, a versatile fluorinated building block. The following frequently asked questions (FAQs) and troubleshooting advice will help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in SNAr reactions with this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a deactivated nucleophile. Monitoring the reaction progress using techniques like TLC, GC, or NMR is crucial to determine the optimal reaction time.[1]
-
Side Reactions: Competing side reactions can consume the starting material or the desired product. The high degree of fluorination on the aromatic ring makes it susceptible to attack at multiple positions, although substitution is generally directed by the methoxy group.
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace a fluoride ion from the highly fluorinated ring.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.
-
Presence of Water: Trace amounts of water in the reaction mixture can protonate the nucleophile, reducing its effectiveness, or react with starting materials or intermediates. Ensure all reagents and solvents are appropriately dried.
Q2: I am observing a significant amount of starting material at the end of my reaction. How can I improve conversion?
If a large amount of this compound remains unreacted, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to decomposition or the formation of side products.
-
Extend Reaction Time: As mentioned, the reaction may simply need more time to proceed to completion. Monitor the reaction over a longer period.
-
Increase Nucleophile Stoichiometry: Adding a slight excess of the nucleophile can help drive the reaction to completion.
-
Use a Stronger Base: If the nucleophile is generated in situ (e.g., deprotonation of an alcohol or amine), ensure a sufficiently strong and non-nucleophilic base is used to fully deprotonate the precursor.
Q3: My reaction mixture shows multiple product spots on a TLC or GC-MS, leading to a low yield of the desired product. What can I do?
The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. Here's how to address this:
-
Optimize Reaction Conditions: Adjusting the temperature, concentration of reactants, and order of addition can favor the desired reaction pathway.[1] For instance, slow addition of the nucleophile can sometimes minimize the formation of di-substituted products.
-
Choice of Nucleophile: The nature of the nucleophile plays a significant role. For example, in reactions with polyfluorobenzenes, different nucleophiles can lead to varying degrees of substitution and isomeric products.[2]
-
Protecting Groups: If there are other reactive functional groups in your nucleophile, consider using protecting groups to prevent unwanted side reactions.
Q4: I suspect my product is being lost during the workup and purification steps. How can I minimize this?
Product loss during extraction and chromatography is a common issue.
-
Extraction Efficiency: Ensure the pH of the aqueous layer is adjusted to keep your product in its neutral form for efficient extraction into the organic layer.[1] Perform multiple extractions with smaller volumes of solvent for better recovery.[1]
-
Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it up.[1]
-
Chromatography: If using column chromatography, select an appropriate solvent system to achieve good separation. Highly polar products may streak on silica gel; in such cases, deactivating the silica with a small amount of triethylamine or using a different stationary phase like alumina or reverse-phase silica may be beneficial.
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low-yield reactions.
Quantitative Data Summary
While specific yield data for reactions with this compound is sparse in the provided search results, the following table summarizes yields for analogous reactions with hexafluorobenzene, which can serve as a reference.
| Reactant/Reagent | Product | Solvent | Yield |
| Hexafluorobenzene, Sodium Methoxide | Pentafluoroanisole | Pyridine/Methanol | 70%[2] |
| Hexafluorobenzene, Methylmagnesium Bromide | 2,3,4,5,6-Pentafluorotoluene | Not Specified | Low (3%)[2] |
| Hexafluorobenzene, Methyllithium | 2,3,4,5,6-Pentafluorotoluene | Not Specified | 70% or higher[2] |
| Hexafluorobenzene, Alkenyllithiums | Substituted Pentafluorobenzenes | Not Specified | 30-50%[2] |
Key Experimental Protocol
Example Protocol: Synthesis of 4-substituted-2,3,5,6-tetrafluoroanisole via SNAr with a generic nucleophile (NuH)
This protocol provides a general methodology for a nucleophilic aromatic substitution reaction.
-
Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Anhydrous solvent (e.g., DMF, 10 mL) should be used.
-
This compound (1.0 eq), the nucleophile (NuH, 1.1 eq), and a non-nucleophilic base (e.g., NaH or K2CO3, 1.2 eq) are required.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (NuH) and the anhydrous solvent.
-
If using a base like NaH, cool the solution to 0 °C and add the base portion-wise. Allow the mixture to stir for 20-30 minutes to ensure complete deprotonation.
-
Add this compound to the reaction mixture dropwise via a syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to the desired temperature (this may range from room temperature to elevated temperatures, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction progress.[1]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure substituted tetrafluoroanisole product.
-
References
avoiding side reactions in the synthesis of 2,3,5,6-Tetrafluoroanisole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-tetrafluoroanisole and its derivatives. The guidance provided aims to mitigate common side reactions and optimize synthesis protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the O-methylation of 2,3,5,6-tetrafluorophenol.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are often due to incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or competing side reactions.
-
Incomplete Deprotonation: 2,3,5,6-tetrafluorophenol is more acidic than typical phenols due to the electron-withdrawing fluorine atoms. However, a sufficiently strong base is still crucial to ensure complete formation of the phenoxide nucleophile.
-
Solution: Consider using a stronger base than typically used for simple phenols. While potassium carbonate (K₂CO₃) is common, sodium hydride (NaH) can be more effective in ensuring complete deprotonation.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Ensure the reaction is conducted at an appropriate temperature to facilitate the SN2 reaction without promoting side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Competing Side Reactions: The primary competing reaction is C-alkylation.
-
Solution: The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Q2: I am observing the formation of a significant amount of a byproduct with a similar polarity to my desired product. What could it be and how can I avoid it?
A2: A common byproduct in the methylation of phenols is the C-alkylated product. In the case of 2,3,5,6-tetrafluorophenol, this would be a methyl-2,3,5,6-tetrafluorocyclohexadienone derivative, which may then tautomerize.
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more accessible for alkylation.[1]
-
Solution: To favor O-alkylation, use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available to attack the methylating agent.[1]
Q3: My reaction is not going to completion, even after an extended period. What could be the issue?
A3: An incomplete reaction can be due to several factors, including insufficient reagent stoichiometry, poor reagent quality, or steric hindrance.
-
Insufficient Reagents:
-
Solution: Ensure that at least a stoichiometric amount of the base and methylating agent are used. A slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Reagent Quality:
-
Solution: Use freshly opened or properly stored reagents. Methylating agents like methyl iodide and dimethyl sulfate are sensitive to moisture. Solvents should be anhydrous.
-
-
Steric Hindrance: While less of a concern with the methyl group, bulky alkylating agents or derivatives of the starting phenol with bulky substituents may slow down the reaction.
-
Solution: In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary. However, be mindful that higher temperatures can also promote side reactions.
-
Q4: How do I choose the right methylating agent for my synthesis?
A4: The most common methylating agents for this synthesis are dimethyl sulfate (DMS) and methyl iodide (MeI). Both are effective but have different properties to consider.
-
Dimethyl Sulfate (DMS): Highly efficient and cost-effective. However, it is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Methyl Iodide (MeI): Also highly effective and generally more reactive than DMS. It is also toxic and volatile, requiring careful handling.[2]
-
"Greener" Alternatives: Dimethyl carbonate (DMC) is a less hazardous alternative, though it often requires higher temperatures and pressures to be effective.[3]
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation of Phenoxides
| Solvent Type | Predominant Product | Rationale | Reference(s) |
| Polar Aprotic (e.g., DMF, Acetone) | O-Alkylated (Ether) | Does not strongly solvate the phenoxide oxygen, leaving it more nucleophilic. | [1] |
| Polar Protic (e.g., Water, Ethanol) | C-Alkylated | Solvates the phenoxide oxygen through hydrogen bonding, hindering its reactivity and favoring reaction at the carbon centers of the ring. | [1] |
Table 2: Comparison of Common Methylating Agents
| Methylating Agent | Relative Reactivity | Key Considerations | Reference(s) |
| Methyl Iodide (MeI) | High | Highly reactive, volatile, toxic, and a suspected carcinogen. | [2] |
| Dimethyl Sulfate (DMS) | High | Very effective, but extremely toxic and must be handled with extreme care. | [4] |
| Dimethyl Carbonate (DMC) | Moderate | "Greener" and less toxic alternative, but often requires more forcing conditions (higher temperature/pressure). | [3] |
Experimental Protocols
A general protocol for the Williamson ether synthesis of this compound is provided below. This should be adapted and optimized based on the specific derivative being synthesized and the available laboratory equipment.
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2,3,5,6-Tetrafluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3,5,6-tetrafluorophenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add the methylating agent (MeI or DMS, 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Purification of 2,3,5,6-Tetrafluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of products derived from 2,3,5,6-tetrafluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for derivatives of this compound?
A1: The primary purification methods for compounds derived from this compound are:
-
Flash Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, reagents, and byproducts. Silica gel is the most common stationary phase.
-
Recrystallization: This method is effective for obtaining highly pure crystalline solids. The choice of solvent is crucial for successful recrystallization.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, reversed-phase or normal-phase prep-HPLC can be employed.
-
Distillation: For liquid derivatives with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.
Q2: How does the high degree of fluorination in my compound affect its purification by column chromatography?
A2: The four fluorine atoms on the aromatic ring significantly increase the polarity of the molecule compared to its non-fluorinated analog. This has several implications for column chromatography:
-
Elution Profile: Fluorinated compounds often elute faster from silica gel than their non-fluorinated counterparts when using non-polar to moderately polar eluents. You may need to use less polar solvent systems than you would for similar non-fluorinated compounds.
-
Tailing: The polar C-F bonds can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. This can often be mitigated by adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent.
-
Alternative Phases: For challenging separations, fluorinated stationary phases can offer unique selectivity for fluorinated molecules.[1]
Q3: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I do?
A3: Finding the right solvent system for recrystallization can be challenging. A systematic approach is recommended:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, ethanol, water) at both room temperature and at the solvent's boiling point.
-
Ideal Solvent Properties: A good single solvent will dissolve your compound when hot but not when cold.
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
"Oiling Out": Fluorinated compounds can sometimes "oil out" instead of crystallizing, especially if the compound's melting point is low. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To avoid this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system with a lower boiling point.[2]
Q4: What are some common impurities I might encounter in reactions involving this compound?
A4: Common impurities depend on the specific reaction being performed. However, some general possibilities include:
-
Unreacted this compound: If the reaction does not go to completion.
-
Reagents: Any excess reagents used in the reaction.
-
Byproducts from Side Reactions: In nucleophilic aromatic substitution reactions, which are common with this substrate, you might see small amounts of products from substitution at other positions on the ring, although the para-position to the methoxy group is highly activated. Hydrolysis of the methoxy group to a phenol is also a potential side reaction under certain conditions.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many this compound derivatives is a mixture of hexanes and ethyl acetate. |
| Column overload. | Reduce the amount of crude material loaded onto the column. | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent system (e.g., increase the proportion of hexanes). |
| Product is Stuck on the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Peak Tailing | Interaction of the fluorinated compound with silica gel. | Add a small amount (0.1-1%) of triethylamine or methanol to the eluent to block the active sites on the silica. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica) or a different solvent system. Preparative HPLC may be necessary. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. | |
| "Oiling Out" | The compound is coming out of solution above its melting point. | Add a small amount of the "good" solvent to the hot solution to decrease the saturation point. Allow the solution to cool more slowly. Consider a different solvent system with a lower boiling point.[2] |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary for complete dissolution. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation. | |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.[2] |
Experimental Protocols
Protocol 1: Purification of 2,3,5,6-Tetrafluoro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide by Flash Column Chromatography
This protocol is adapted from a literature procedure for the purification of a triazole derivative synthesized from a 2,3,5,6-tetrafluorophenyl precursor.[1]
1. Materials:
- Crude 2,3,5,6-tetrafluoro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- Silica gel (230-400 mesh)
- Petroleum ether
- Ethyl acetate
- Glass column for chromatography
- Collection tubes
- Thin-layer chromatography (TLC) plates and chamber
- UV lamp
2. Procedure:
- TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in a TLC chamber with a petroleum ether/ethyl acetate (7:3) eluent system. Visualize the spots under a UV lamp to determine the Rf values of the product and impurities.
- Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica gel.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.
- Elution: Begin eluting the column with the petroleum ether/ethyl acetate (7:3) solvent system.
- Fraction Collection: Collect fractions in test tubes or other suitable containers.
- Monitoring: Monitor the separation by TLC analysis of the collected fractions.
- Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
3. Expected Results:
- This procedure should yield the purified product as a yellow solid.[1] The reported yield for a similar compound after chromatography was 60%.[1]
Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative
1. Materials:
- Crude solid derivative of this compound
- A suitable recrystallization solvent or solvent pair (determined by prior solubility tests)
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter flask
- Filter paper
- Ice bath
2. Procedure:
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
- Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Troubleshooting logic for common purification issues.
References
common issues in quantitative 19F NMR using fluorinated internal standards
Welcome to the Technical Support Center for Quantitative 19F NMR Spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when using fluorinated internal standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the essential characteristics of a good fluorinated internal standard for quantitative 19F NMR?
A1: The selection of an appropriate internal standard is critical for accurate and reproducible quantitative 19F NMR measurements. An ideal internal standard should possess the following characteristics:
-
Chemical Inertness: The standard should not react with the analyte, solvent, or any other components in the sample mixture. For instance, Trifluoroacetic acid (TFA) has been noted to react with water, which can lead to side reactions and compromise its reliability as a standard.[1]
-
Signal Uniqueness: Its 19F NMR signal should be a sharp singlet and appear in a region of the spectrum free from any analyte or impurity signals to prevent overlap and integration errors.[1][2]
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous sample.[1][3] For example, while hexafluorobenzene (HFB) can be a useful standard, its solubility can be poor in certain solvents like acetonitrile, leading to noisy spectra and integration errors.[1]
-
Stability: The internal standard should be stable under the experimental conditions (e.g., temperature, pH) and over the duration of the measurement.[3]
-
Similar Relaxation Times: For accurate quantification, the spin-lattice relaxation time (T1) of the internal standard and the analyte should be similar. This helps in minimizing errors arising from incomplete relaxation between pulses.[4]
-
Commercial Availability and Purity: The standard should be readily available in high purity, and its exact purity should be known.[2]
Q2: How do I choose the correct relaxation delay (D1) for my quantitative 19F NMR experiment?
A2: Setting an appropriate relaxation delay (D1) is crucial for ensuring that all nuclei have fully returned to their equilibrium state before the next pulse is applied. An inadequate relaxation delay can lead to signal saturation and inaccurate quantification.[5][6]
A general rule of thumb is to set the D1 value to at least 5 times the longest T1 relaxation time of any signal of interest in your sample, including the internal standard.[7] For even greater accuracy, a delay of 7 times the longest T1 is recommended.[8]
If the T1 values are unknown, they can be measured using an inversion-recovery pulse sequence.[6][9] In a study on perfluorooctanesulfonate (PFOS-K), the terminal CF3 group had a T1 of approximately 2.2 seconds, while internal CF2 groups had T1 values between 1.0 and 1.9 seconds. Based on this, a relaxation delay of 30 seconds was considered sufficient, though 60 seconds was used to completely eliminate any influence from the relaxation delay.[9] Another study on fluorinated pharmaceuticals found that a D1 of 20 seconds was adequate.[2]
Q3: What causes the "off-resonance effect" and how can I minimize it?
A3: The "off-resonance effect" is a significant challenge in quantitative 19F NMR, arising from the very wide chemical shift range of the 19F nucleus (over 800 ppm).[9][10] A single radiofrequency pulse cannot uniformly excite all fluorine nuclei across such a broad range.[2][9] This leads to signal intensities and phases being distorted, which in turn compromises the accuracy of signal integration.[4] The further a signal is from the transmitter frequency (the center of the spectrum), the weaker its excitation and the less accurate its integral will be.[8]
To minimize the off-resonance effect:
-
Place the transmitter frequency (spectral center) as close as possible to the signals of interest (both the analyte and the internal standard).[11]
-
If the analyte and standard signals are far apart, consider acquiring separate spectra for each, with the transmitter frequency optimized for each region.
-
Use a calibrated pulse width (90° pulse) to provide the maximum signal-to-noise ratio and reduce the influence of off-resonance effects on accuracy.[2]
-
On high-field instruments, this effect can be particularly dramatic, so careful calibration and parameter optimization are essential.[8]
Troubleshooting Guide
Problem 1: My internal standard signal is overlapping with my analyte signals.
Cause: The chosen internal standard has a chemical shift that is too close to one or more of the signals from the compound of interest.
Solution:
-
Select a Different Standard: Choose an internal standard with a chemical shift that is well-separated from your analyte's signals. The wide chemical shift range of 19F NMR provides many options.[12][13] For example, hexafluorobenzene (HFB) resonates at approximately -165 ppm, far from the typical regions for many fluorinated organic compounds.[1]
-
Change the Solvent: The chemical shift of both the analyte and the standard can be influenced by the solvent. Experimenting with different deuterated solvents may shift the signals enough to resolve the overlap.[1]
-
Proton Decoupling: If the overlap is due to complex multiplets arising from proton coupling, applying proton decoupling can simplify the signals to singlets, which may resolve the overlap.[2]
Problem 2: The solubility of my internal standard is poor, leading to inconsistent results.
Cause: The internal standard is not fully dissolving in the chosen NMR solvent, or it is precipitating out of solution.
Solution:
-
Solvent Selection: Ensure the solvent is appropriate for both your analyte and the internal standard. For example, tetrabutylammonium fluoride hydrate (TBAF) was found to precipitate in acetone.[1]
-
Standard Selection: Choose a standard known for good solubility in a range of common NMR solvents. Trifluoroacetic acid (TFA) generally has good solubility in dimethylsulfoxide-d6.[2]
-
Sample Preparation Technique:
-
Ensure the sample and standard are thoroughly mixed and visually inspected for any particulate matter before transferring to the NMR tube.
-
If filtering is necessary, be aware that it could potentially remove some of the undissolved standard, leading to inflated yield calculations. It's best to ensure complete dissolution before filtering.[14]
-
Problem 3: I'm observing significant baseline distortions in my 19F NMR spectrum.
Cause: Baseline rolling and distortion are common in 19F NMR, especially when using a large spectral width.[15] This can be caused by a variety of factors including pulse breakthrough, acoustic ringing, and improper data processing.
Solution:
-
Acquisition Parameters:
-
Spectral Width: Use the narrowest spectral width that still encompasses all signals of interest.[15]
-
Acquisition Time: Ensure the acquisition time is not truncated, as this can lead to baseline artifacts.
-
-
Data Processing:
-
Phasing: Careful manual phasing is often required. Automated phasing routines can sometimes struggle with wide 19F spectra.
-
Baseline Correction: Apply a suitable baseline correction algorithm. Polynomial fitting is a common approach, but for non-flat baselines, a manual bias and slope correction on individual integrals may be more effective.[16]
-
Problem 4: My quantitative results are not reproducible.
Cause: Lack of reproducibility can stem from a combination of the issues mentioned above, as well as subtle variations in experimental conditions.
Solution:
-
Standardize the Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for sample preparation and data acquisition.
-
Check for Reactivity: Ensure your internal standard is not slowly degrading or reacting with your sample over time. Acquiring spectra at different time points can help identify this issue.
-
Temperature Control: Maintain a constant and regulated temperature in the NMR probe, as chemical shifts can be temperature-dependent.[3]
-
Sufficient Relaxation Delay: As mentioned in the FAQs, using an insufficient relaxation delay is a common source of error. Re-evaluate your D1 parameter.[8]
-
Uniform Excitation: Revisit the off-resonance effect. If your analyte and standard are far apart in the spectrum, the excitation may not be uniform, leading to integration errors.[9]
Quantitative Data Summary
The following table summarizes key properties and common chemical shift ranges for several fluorinated compounds that can be considered for use as internal standards in quantitative 19F NMR.
| Internal Standard Candidate | Abbreviation | Common Chemical Shift (ppm) | Key Considerations |
| Trifluoroacetic Acid | TFA | ~ -76 | Good solubility in DMSO-d6; can be reactive with water.[1][2] |
| Hexafluorobenzene | HFB | ~ -165 | Chemical shift is in a relatively empty region of the spectrum; can have poor solubility in some solvents like acetonitrile.[1] |
| 2-(Trifluoromethyl)benzoic acid | TFMBA | Not specified | Frequently used for 19F NMR screening studies.[3] |
| Benzotrifluoride | BTF | Not specified | Exhibited poor signal-to-noise in aqueous solution in one study.[3] |
| 4,4´-Difluorobenzophenone | - | Not specified | Used as an internal standard in a study of pharmaceutical products. |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-BTFMBA | ~ -61.3 (in DMSO-d6) | A primary certified reference material (CRM) for both 1H and 19F qNMR.[17] |
Experimental Protocols
Protocol 1: Determination of T1 Relaxation Time using Inversion-Recovery
This protocol is essential for determining the appropriate relaxation delay (D1) for quantitative experiments.
-
Sample Preparation: Prepare your sample with the analyte and internal standard at the desired concentration in the chosen deuterated solvent.
-
Pulse Sequence: Select the inversion-recovery pulse sequence (typically t1ir on most spectrometers).
-
Parameter Setup:
-
Set a list of variable delay times (τ) that bracket the expected T1 value (e.g., from 0.01s to 30s).
-
The relaxation delay between scans should be set to at least 5 times the longest expected T1.
-
-
Acquisition: Acquire the 1D 19F NMR spectra for each τ value.
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction).
-
Measure the intensity of the signals of interest for each τ value. The intensity will range from negative (after short delays) to positive (after long delays).
-
Fit the intensity vs. τ data to the following exponential equation to determine T1: M(τ) = M₀(1 - 2e^(-τ/T₁)) where M(τ) is the magnetization at delay τ, and M₀ is the equilibrium magnetization.
-
Protocol 2: Standard Sample Preparation for Quantitative 19F NMR
-
Weighing: Accurately weigh a known amount of the analyte and the chosen internal standard into the same vial using an analytical balance.
-
Dissolution: Add a precise volume of the appropriate deuterated solvent (e.g., 0.7 mL) to the vial.[18]
-
Mixing: Gently shake or vortex the vial to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to ensure there is no suspended particulate matter.[18][19]
-
Transfer: Carefully transfer the solution into a clean, dry NMR tube.
-
Equilibration: Allow the sample to equilibrate to the temperature of the NMR probe for several minutes before starting the experiment.
Visualizations
Caption: Workflow for a quantitative 19F NMR experiment.
Caption: Decision tree for troubleshooting common q19F NMR issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. chemrxiv.org [chemrxiv.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. F19 detection [nmr.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Polyfluoroarenes
Welcome to the technical support center for improving the regioselectivity of nucleophilic attack on polyfluoroarenes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor or incorrect regioselectivity in the SNAr reaction.
-
Question: My reaction is producing a mixture of regioisomers instead of the desired product. What factors could be influencing this, and how can I improve the selectivity?
-
Answer: Poor regioselectivity in the SNAr of polyfluoroarenes is a common issue influenced by several factors. The substitution pattern is primarily governed by the electronic stabilization of the intermediate Meisenheimer complex and steric hindrance.[1][2][3] Here are key areas to investigate:
-
Electronic Effects: Nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), as these groups can stabilize the negative charge of the intermediate through resonance.[2][3] If your polyfluoroarene has multiple potential reaction sites, the site that allows for the best stabilization of the Meisenheimer complex will be favored.
-
Solvent Choice: The solvent plays a critical role in reaction selectivity.[4][5][6][7] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[8] However, solvent hydrogen bond basicity (SHBB) can significantly affect the regiochemistry, especially when using amine nucleophiles.[4] In some cases, nonpolar solvents have been shown to enhance ortho-selectivity.[9] It is advisable to screen a variety of solvents to find the optimal conditions for your specific substrate and nucleophile.
-
Nature of the Nucleophile: The structure and properties of the nucleophile can impact regioselectivity. Sterically hindered nucleophiles may favor attack at a less sterically crowded position, even if it is electronically less favorable.
-
Temperature: Reaction temperature can influence the product ratio. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[8]
-
Issue 2: Low yield of the desired regioisomer.
-
Question: I have identified the correct regioisomer, but the yield is very low. How can I optimize the reaction to improve the yield?
-
Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or product decomposition. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are crucial. A base that is too strong or used in excess can lead to side reactions. Common bases for SNAr with nucleophiles like phenols or thiols include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For amine nucleophiles, an external base may not be necessary, or a non-nucleophilic base can be used to scavenge the acid formed.
-
Temperature and Reaction Time: As mentioned, optimizing the temperature is key.[8] Prolonged reaction times, especially at high temperatures, can lead to the formation of byproducts or decomposition of the desired product.[8] Monitor the reaction closely to determine the optimal time.
-
-
Protecting Groups: If your substrate contains other nucleophilic functional groups (e.g., -NH₂, -OH), they can compete in the reaction, leading to a mixture of products and low yield of the desired compound. Protecting these groups before the SNAr reaction can significantly improve the outcome.[8] For example, amino groups can be protected with a Boc group.[8]
-
Anhydrous Conditions: Ensure that your solvent and reagents are anhydrous, as water can compete as a nucleophile, leading to undesired hydroxylation byproducts.[8]
-
Issue 3: Multiple substitutions on the polyfluoroarene ring.
-
Question: My reaction is resulting in di- or tri-substituted products instead of the desired mono-substitution. How can I control the degree of substitution?
-
Answer: The formation of multiple substitution products occurs when the mono-substituted product is still sufficiently activated to react with another equivalent of the nucleophile.[1] To favor mono-substitution, consider the following strategies:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 ratio of the nucleophile to the polyfluoroarene or a slight excess of the polyfluoroarene.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive base) can help to favor mono-substitution. For example, the combination of K₃PO₄ as the base and MeCN as the solvent has been found to be effective for regioselective mono-substitution of highly reactive polyfluoroarenes, whereas K₂CO₃ in DMF can lead to multi-substitution.[1]
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, which can disfavor multiple substitutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of leaving group ability for halogens in SNAr reactions on polyfluoroarenes?
A1: Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr is not solely determined by the C-X bond strength. The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[3] Therefore, the most electronegative halogen, fluorine, is often the best leaving group because it makes the carbon atom it is attached to more electrophilic and stabilizes the intermediate complex. The general trend for leaving group ability in SNAr is F > Cl > Br > I.
Q2: How do electron-donating groups on the polyfluoroarene affect the reaction?
A2: Electron-donating groups (e.g., -OR, -NR₂) deactivate the aromatic ring towards nucleophilic attack by increasing the electron density of the ring, which repels the incoming nucleophile. This makes the reaction slower and may require more forcing conditions.
Q3: Can I use computational chemistry to predict the regioselectivity of my reaction?
A3: Yes, computational methods, particularly Density Functional Theory (DFT), can be powerful tools for predicting the regioselectivity of SNAr reactions.[9][10] These methods can calculate the relative stabilities of the isomeric σ-complex intermediates (Meisenheimer complexes).[10] The regioisomer that proceeds through the most stable intermediate is generally the favored product. This approach has been shown to be quantitatively useful for predicting regioisomer distribution.[10]
Q4: Are there any catalytic methods to control regioselectivity?
A4: While many SNAr reactions are not catalytic, research into catalytic methods is ongoing. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the SNAr reaction of aryl aldehydes with polyfluoroarenes under mild, transition-metal-free conditions.[11] Additionally, organic superbases have been shown to catalyze concerted SNAr reactions of fluoroarenes.[12] In other areas of aromatic functionalization, the choice of ligand in palladium-catalyzed reactions can control regioselectivity.[13][14]
Data Presentation
Table 1: Representative Solvent Effects on Regioselectivity
| Entry | Polyfluoroarene | Nucleophile | Solvent | Temperature (°C) | para:ortho Ratio (Representative) |
| 1 | Pentafluoronitrobenzene | Morpholine | DMF | 60 | 95:5 |
| 2 | Pentafluoronitrobenzene | Morpholine | MeCN | 60 | 90:10 |
| 3 | Pentafluoronitrobenzene | Morpholine | Toluene | 80 | 70:30 |
| 4 | Octafluorotoluene | Phenothiazine | DMF | 60 | >99:1 (para to CF₃) |
| 5 | Octafluorotoluene | Phenothiazine | MeCN | 60 | >99:1 (para to CF₃) |
Note: Data are illustrative and based on general trends discussed in the literature. Actual results will vary depending on the specific substrates and reaction conditions.[1][9]
Table 2: Influence of Base on Mono- vs. Multi-substitution
| Entry | Polyfluoroarene | Nucleophile | Base | Solvent | Product Distribution (Representative) |
| 1 | Pentafluorobenzonitrile | Phenothiazine | K₂CO₃ | DMF | Mixture of mono- and di-substituted products |
| 2 | Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | Primarily mono-substituted product |
Note: This table illustrates the principle that milder bases can favor mono-substitution, as reported in the literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Regioselective SNAr of a Polyfluoroarene with a Phenol Nucleophile
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the polyfluoroarene (1.0 equiv.), the phenol nucleophile (1.2 equiv.), and cesium carbonate (Cs₂CO₃) (1.5 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is 0.1-0.5 M with respect to the polyfluoroarene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of an Amino Group with a Boc Protecting Group
-
Dissolution: Dissolve the amino-substituted polyfluoroarene (1.0 equiv.) in dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv. per amino group) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the Boc-protected product by column chromatography.[8]
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: Key factors that influence the regioselectivity of SNAr reactions.
References
- 1. preprints.org [preprints.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
challenges in handling and storing polyfluorinated aromatic compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyfluorinated aromatic compounds (PFArs).
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the best practices for storing polyfluorinated aromatic compounds in the lab?
A1: Proper storage is crucial to maintain the integrity of PFArs and ensure laboratory safety. Key practices include:
-
Segregation: Store PFArs separately from incompatible chemicals, particularly strong oxidizing agents and flammable materials, to prevent hazardous reactions.[1][2][3]
-
Temperature Control: Most solid PFArs are stable at room temperature (15–25°C). However, always consult the Safety Data Sheet (SDS) for specific storage temperature requirements.[4] For long-term stability of solutions, refrigeration (2–8°C) or freezing (-20°C or below) may be necessary.[4][5]
-
Container Selection: Use appropriate, well-sealed containers. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable for solids. For solutions, glass is often preferred. Avoid fluorinated HDPE containers, as they can leach PFAS.[6]
-
Atmosphere: While many PFArs are not overtly sensitive to air or moisture, some reactive intermediates or derivatives might be. If in doubt, or for long-term storage of valuable samples, storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice.
-
Labeling: All containers must be clearly labeled with the chemical name, hazard information, date of receipt, and date opened.[2][4]
Q2: I've observed some degradation of my PFAr sample. What could be the cause?
A2: Degradation of PFArs in a laboratory setting can be caused by several factors:
-
Thermal Stress: Although generally stable, some PFArs can decompose at elevated temperatures. For instance, thermal decomposition of some perfluoroalkyl carboxylic acids (PFCAs) can begin at temperatures as low as 200°C.[7]
-
Photodegradation: Exposure to UV light can cause degradation of some aromatic compounds. It is recommended to store light-sensitive compounds in amber vials or in the dark.[4]
-
Chemical Incompatibility: Accidental contact with strong oxidizing agents, strong bases, or reactive metals can lead to degradation. Always check for chemical incompatibilities in the SDS.
Experimental Procedures
Q3: My polyfluorinated aromatic compound is difficult to dissolve. What can I do?
A3: Solubility can be a challenge with highly fluorinated compounds. Here are some troubleshooting steps:
-
Solvent Selection: PFArs often have unique solubility profiles. While some may dissolve in common organic solvents like THF, acetone, or ethyl acetate, others may require more specialized fluorinated solvents. Perfluorinated polyethers, for example, show improved solubility in fluorinated solvents with the addition of an alcohol or cyclic ether.[8]
-
Sonication: Gentle sonication can help to break up solid aggregates and increase the rate of dissolution.
-
Warming: Gentle warming of the solvent may increase solubility. However, be cautious of the compound's thermal stability.[7] Check the melting point and any known decomposition temperatures before heating.
Q4: I am seeing unexpected peaks in my 19F NMR spectrum. What could be the cause?
A4: Extraneous peaks in a 19F NMR spectrum can arise from several sources:
-
Impurities: The sample itself may contain fluorinated impurities from the synthesis or degradation products.
-
Contamination: Contamination from previous experiments in the NMR tube, or from solvents and reagents, is a possibility. Given the persistence of many fluorinated compounds, trace amounts can be difficult to remove.
-
Complex Coupling: The spectrum might be more complex than anticipated due to long-range H-F or F-F coupling.
-
Degradation: The compound may be degrading in the NMR solvent. Running the spectrum again after some time can help determine if this is the case.
Q5: My mass spectrometry results for a PFAr are showing an unusual fragmentation pattern. How can I interpret this?
A5: PFArs can exhibit complex fragmentation patterns in mass spectrometry.
-
Rearrangements: Fluorinated compounds are known to undergo rearrangements upon ionization, leading to unexpected fragment ions.
-
Neutral Losses: Look for characteristic neutral losses. For example, the loss of HF (20 Da) or CF2 (50 Da) is common.
-
Silylated Derivatives: If you are analyzing a silylated derivative, be aware that they can produce unique fragments. For example, some TMS-derivatized fluorinated alcohols show an unexpected major fragment at [M-111]+.[9][10]
-
High-Resolution MS: Using high-resolution mass spectrometry (HRMS) can help to determine the elemental composition of fragment ions, aiding in their identification.[11]
Quantitative Data Summary
Table 1: Vapor Pressure of Selected Poly- and Perfluoroalkyl Substances
| Compound | Temperature Range (°C) | Vapor Pressure (Pa) |
|---|---|---|
| Perfluorohexanoic acid (PFHxA) | 25-55 | 1 - 10 |
| Perfluoroheptanoic acid (PFHpA) | 25-55 | 0.1 - 1 |
| Perfluorooctanoic acid (PFOA) | 25-55 | 0.01 - 0.1 |
| Perfluorononanoic acid (PFNA) | 25-55 | 0.001 - 0.01 |
| Perfluorodecanoic acid (PFDA) | 25-55 | 0.0001 - 0.001 |
| Perfluoroundecanoic acid (PFUnA) | 25-55 | < 0.0001 |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | 25-55 | 0.01 - 0.1 |
| 10:2 Fluorotelomer alcohol (10:2 FTOH) | 25-55 | 0.001 - 0.01 |
Data derived from Knudsen Effusion Method measurements.[12]
Table 2: Thermal Decomposition Temperatures of Selected PFAS on Granular Activated Carbon (GAC)
| Compound Class | Example | Initiation of Decomposition on GAC |
|---|---|---|
| Perfluoroalkyl Carboxylic Acids (PFCAs) | Perfluorooctanoic acid (PFOA) | ~200°C |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | Perfluorooctanesulfonic acid (PFOS) | ≥450°C |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | GenX | More readily decomposed than PFCAs |
Data from thermal treatment studies.[7]
Experimental Protocols
Protocol 1: General Handling and Weighing of Solid Polyfluorinated Aromatic Compounds
-
Preparation:
-
Weighing:
-
Perform all manipulations within the fume hood to minimize inhalation exposure.
-
Use a clean, dry spatula and weighing paper/boat.
-
Carefully transfer the desired amount of the solid compound to the weighing vessel. Avoid creating dust.
-
Close the primary container immediately after use.
-
-
Transfer and Dissolution:
-
Transfer the weighed solid to a suitable flask or vial.
-
Add the desired solvent and seal the container.
-
If necessary, use gentle sonication or warming to aid dissolution, being mindful of the compound's stability.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., acetone). Collect the cleaning materials as hazardous waste.
-
Dispose of contaminated weighing paper/boats and gloves in the appropriate solid waste container.
-
Protocol 2: Preparation of a Sample for 19F NMR Analysis
-
Solvent Selection:
-
Choose a deuterated solvent in which the compound is soluble. Common choices include CDCl3, Acetone-d6, and DMSO-d6.
-
Ensure the solvent does not have signals that will overlap with the regions of interest in the 19F spectrum.
-
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the polyfluorinated aromatic compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
-
Inclusion of a Standard (for quantitative NMR):
-
If quantification is required, add a known amount of a stable, fluorinated internal standard that has a resonance in a clear region of the spectrum.
-
-
Instrument Setup:
-
Acquire the 19F NMR spectrum according to the instrument's standard operating procedures.
-
Due to the large chemical shift range of 19F, ensure the spectral width is set appropriately to capture all signals.
-
Visualizations
Caption: General laboratory workflow for handling polyfluorinated aromatic compounds.
Caption: Troubleshooting guide for dissolution issues with polyfluorinated aromatic compounds.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. gre.ac.uk [gre.ac.uk]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plastic containers can contain PFAS — and it’s getting into food | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 7. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 8. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]
- 9. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 19F NMR Integration with 2,3,5,6-Tetrafluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2,3,5,6-Tetrafluoroanisole as an internal standard for quantitative 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to help you minimize integration errors and obtain accurate, reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your 19F NMR experiments.
Issue 1: Inaccurate Integration of Analyte or Standard Peaks
Question: My integrated peak areas are not consistent or do not reflect the known stoichiometry. What are the common causes and how can I fix this?
Answer:
Inaccurate integration is a frequent challenge in quantitative 19F NMR. Several factors can contribute to this issue, primarily related to instrument parameters and sample preparation.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Relaxation Delay (D1) | The longitudinal relaxation time (T1) for 19F nuclei can be long. If the delay between scans (D1) is too short, nuclei may not fully relax, leading to signal saturation and reduced peak intensity. Solution: Determine the T1 for both your analyte and this compound using an inversion-recovery experiment. Set the D1 to at least 5 times the longest T1 value.[1][2] For routine analysis where T1 is not measured, a conservative D1 of 30-60 seconds is a good starting point. |
| Inhomogeneous Excitation Across the Spectrum | The wide chemical shift range of 19F NMR can make it difficult for the radiofrequency pulse to excite all nuclei uniformly, especially those far from the transmitter offset frequency.[3] This "off-resonance effect" can significantly reduce the signal intensity of peaks far from the center of the spectrum.[4] Solution: Set the transmitter offset frequency (O1P) to the center of the spectral region containing your analyte and standard peaks. Use a smaller spectral width (SW) that encompasses only the peaks of interest. If peaks are very far apart, consider acquiring separate spectra for the analyte and the standard with optimized offset frequencies. |
| Nuclear Overhauser Effect (NOE) | If using 1H decoupling to simplify the 19F spectrum, the NOE can enhance the signal of some fluorine nuclei, leading to artificially high integration values. The magnitude of this enhancement can differ between the analyte and the standard. Solution: Use inverse-gated decoupling.[1][4] This technique applies the decoupler only during signal acquisition, which collapses the 1H-19F coupling without generating a significant NOE. |
| Poor Phasing and Baseline Correction | Incorrect phasing and a distorted baseline can lead to significant integration errors. A "rolling" baseline is a common artifact in 19F NMR due to the large spectral widths often used.[5] Solution: Carefully perform manual phasing for each spectrum. Use a polynomial fit or other appropriate baseline correction algorithm to ensure a flat baseline across the integrated regions. A manual bias and slope correction on individual integrals is often the most accurate approach.[5] |
Issue 2: Distorted or Rolling Baseline in the 19F NMR Spectrum
Question: The baseline of my 19F NMR spectrum is not flat, making it difficult to phase and integrate my peaks accurately. What causes this and how can I improve it?
Answer:
A distorted or "rolling" baseline is a common artifact in 19F NMR spectroscopy, which can significantly impact the accuracy of integration.
Possible Causes and Solutions:
| Cause | Solution |
| Large Spectral Width | Acquiring a very wide spectral window is a primary cause of baseline distortion. |
| Acoustic Ringing | The radiofrequency pulse can cause the probe to vibrate, introducing oscillations in the initial part of the Free Induction Decay (FID) that manifest as baseline roll. |
| Incorrect First-Order Phase Correction | Applying a very large first-order phase correction during processing can introduce baseline distortions. |
| Probe Background Signals | Fluorine-containing materials in the NMR probe itself (e.g., Teflon components) can contribute broad, underlying signals that result in an uneven baseline. |
Troubleshooting Steps:
-
Reduce Spectral Width: If possible, narrow the spectral width to include only the signals of interest.
-
Adjust Acquisition Parameters: Increase the pre-scan delay (D1) to allow for the decay of any acoustic ringing.
-
Careful Phasing: Perform manual phasing, and if the automated first-order phase correction is very large, try re-phasing with a smaller value or setting it to zero and re-applying automated phasing.
-
Baseline Correction Algorithms: Utilize the baseline correction routines in your NMR processing software. A polynomial fit is often effective. For persistent issues, consider more advanced techniques like Whittaker smoothing or Bernstein polynomial fitting.
Frequently Asked Questions (FAQs)
Q1: Why use this compound as a 19F NMR internal standard?
While not as commonly cited as other standards like trifluoroacetic acid (TFA) or hexafluorobenzene (HFB), this compound offers several potential advantages:
-
Chemical Inertness: As an ether, it is generally less reactive than acidic or basic standards.
-
Signal Simplicity: Due to its symmetry, it should produce two distinct signals in the 19F NMR spectrum, simplifying integration.
-
Solubility: It is soluble in many common organic NMR solvents.
Q2: What is the 19F chemical shift of this compound?
Q3: How do I choose the right concentration for my internal standard?
The concentration of the internal standard should be chosen to give a signal with a good signal-to-noise ratio that is comparable in intensity to the analyte signal. This helps to minimize dynamic range issues with the receiver and improves the accuracy of integration. A good starting point is to aim for a molar ratio of analyte to standard between 0.5 and 2.
Q4: Can I use proton decoupling for quantitative 19F NMR?
Yes, but with caution. Standard 1H decoupling can introduce the Nuclear Overhauser Effect (NOE), which can alter peak intensities and lead to inaccurate quantification.[4] To avoid this, inverse-gated decoupling should always be used for quantitative 19F NMR.[1][4] This method decouples protons during the acquisition time to provide singlet peaks but is turned off during the relaxation delay to prevent NOE buildup.
Q5: What are 13C satellites and do they affect my integration?
Due to the natural abundance of 13C (~1.1%), a small fraction of your fluorine-containing molecules will have a 13C atom adjacent to the 19F atom. This results in small satellite peaks on either side of the main 19F signal due to 13C-19F coupling. For accurate quantification, it is important to integrate the main peak and both satellite peaks together. Alternatively, if the satellites are well-resolved and symmetrical, you can integrate only the main peak, but this must be done consistently for both the analyte and the standard.
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative 19F NMR
-
Stock Solution of Internal Standard: Prepare a stock solution of this compound in the deuterated solvent of choice (e.g., CDCl3, DMSO-d6). The concentration should be accurately known.
-
Analyte Preparation: Accurately weigh a known amount of your analyte into a vial.
-
Sample Preparation: Add a precise volume of the internal standard stock solution to the vial containing the analyte. Ensure the analyte fully dissolves.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry NMR tube.
Protocol 2: Setting up a Quantitative 19F NMR Experiment
The following provides a general set of parameters. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Setting | Purpose |
| Pulse Program | A standard 1D 19F sequence with inverse-gated 1H decoupling. | To obtain simple singlet peaks without NOE.[1][4] |
| Transmitter Offset (O1P) | Centered between the analyte and standard signals. | To ensure uniform excitation of all peaks of interest.[4] |
| Spectral Width (SW) | As narrow as possible while still encompassing all signals of interest. | To minimize baseline distortions. |
| Pulse Angle (p1) | 90° (or a calibrated value). | To maximize signal for a given number of scans. |
| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing nucleus. (A conservative value of 30s is often used if T1 is unknown).[1] | To ensure complete relaxation and avoid signal saturation. |
| Acquisition Time (AQ) | Sufficiently long to allow the FID to decay to near zero, but not excessively long. | To obtain good digital resolution without introducing excessive noise. |
| Number of Scans (NS) | Sufficient to achieve a good signal-to-noise ratio (S/N > 150 is recommended for accurate integration). | To improve the precision of the measurement. |
Data Presentation
Table 1: Key Acquisition Parameters for Quantitative 19F NMR
| Parameter | Symbol | Typical Value | Impact on Integration Accuracy |
| Pulse Angle | p1 | 90° | Ensures maximum signal per scan. |
| Relaxation Delay | d1 | > 5 x T1 | Critical: Prevents saturation and ensures quantitative signal intensity.[1][2] |
| Decoupling Mode | cpdprg | Inverse-gated | Critical: Prevents NOE-based integration errors.[1][4] |
| Number of Scans | ns | 16 - 128 | Improves signal-to-noise, leading to more precise integration. |
| Acquisition Time | aq | 1 - 3 s | Affects digital resolution; must be long enough to avoid FID truncation. |
Visualizations
Caption: Experimental workflow for quantitative 19F NMR.
References
impact of solvent choice on the reactivity of 2,3,5,6-Tetrafluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoroanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAc) reactions?
This compound is an activated aromatic ring system susceptible to nucleophilic aromatic substitution. The four electron-withdrawing fluorine atoms and the methoxy group activate the ring, making it a viable substrate for reactions with various nucleophiles. However, it is important to note that polyfluorinated anisoles can exhibit lower reactivity compared to other polyfluorinated arenes.
Q2: Which solvents are recommended for SNAc reactions with this compound?
Polar aprotic solvents are generally the preferred choice for SNAr reactions. These solvents can solvate the cationic species but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity. Commonly used polar aprotic solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
Q3: Can protic solvents be used for these reactions?
While protic solvents (e.g., ethanol, methanol, water) can be used, they are generally less effective for SNAr reactions. Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can significantly slow down the reaction rate.
Q4: What is the typical regioselectivity of nucleophilic attack on this compound?
Nucleophilic attack on polyfluoroaromatic compounds is often directed by the electronic effects of the substituents. For this compound, the positions para to the activating methoxy group are the most likely sites for nucleophilic substitution.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Causes:
-
Inappropriate Solvent Choice: Using a non-polar or protic solvent can hinder the reaction.
-
Low Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.
-
Weak Nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring.
-
Deactivated Substrate: Although activated, this compound can be less reactive than other polyfluorinated systems.
-
Presence of Water: Trace amounts of water can protonate the nucleophile, reducing its effectiveness.
Troubleshooting Steps:
-
Solvent Selection: Switch to a polar aprotic solvent like DMF or DMSO. If solubility is an issue, a co-solvent system can be explored, but prioritize polar aprotic components.
-
Increase Temperature: Gradually increase the reaction temperature. Monitor for potential side product formation at higher temperatures.
-
Use a Stronger Nucleophile: If possible, use a more reactive nucleophile. For example, use an alkoxide instead of an alcohol.
-
Increase Reaction Time: Extend the reaction time and monitor the progress by techniques like TLC or GC-MS.
-
Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use.
Issue 2: Formation of Multiple Products
Possible Causes:
-
Lack of Regioselectivity: The reaction conditions may not favor substitution at a single position.
-
Side Reactions: The nucleophile or product may be undergoing further reactions under the applied conditions.
-
Decomposition: High temperatures can lead to the decomposition of starting materials or products.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may improve selectivity.
-
Choice of Base: If a base is used to generate the nucleophile in situ, its strength and stoichiometry can influence the outcome. Consider using a weaker, non-nucleophilic base.
-
Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure reaction at the desired position.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Experimental Protocols
Below are generalized experimental protocols for common nucleophilic substitution reactions of this compound. Note: These are starting points and may require optimization for specific nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 - 1.5 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or MeCN) to achieve a concentration of 0.1-0.5 M.
-
If the amine is used as its salt, add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction with a Thiol Nucleophile
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF or THF).
-
Add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C to generate the thiolate. Stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress.
-
After completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide a hypothetical comparison of the impact of different solvents on the yield and reaction time for the reaction of this compound with a generic amine nucleophile. This data is illustrative and not based on published experimental results for this specific compound.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| DMF | 37 | 6 | 85 |
| DMSO | 47 | 5 | 90 |
| Acetonitrile | 37.5 | 12 | 70 |
| THF | 7.6 | 24 | 40 |
| Ethanol | 24.5 | 48 | <10 |
| Toluene | 2.4 | 72 | No Reaction |
Visualizations
Technical Support Center: Overcoming Solubility Issues in Reactions Involving 2,3,5,6-Tetrafluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,3,5,6-tetrafluoroanisole in organic reactions.
Troubleshooting Guide
Q1: My reaction with this compound is sluggish or incomplete. Could solubility be the issue?
A1: Yes, poor solubility of this compound or your nucleophile in the chosen solvent is a common reason for slow or incomplete reactions. This compound, a nonpolar molecule, tends to have limited solubility in some common polar aprotic solvents at room temperature. Visual inspection of your reaction mixture for undissolved solids is the first step. If the mixture is not homogeneous, solubility is likely a contributing factor.
Q2: How can I improve the solubility of this compound in my reaction?
A2: Several strategies can be employed to enhance solubility:
-
Solvent Selection: Choose a solvent in which this compound has higher solubility. Polar aprotic solvents like DMF, DMSO, and NMP are often good choices for nucleophilic aromatic substitution (SNAr) reactions and can effectively dissolve this compound, especially with gentle heating.
-
Co-solvents: The use of a co-solvent can significantly improve solubility. Adding a less polar solvent in which this compound is highly soluble, such as THF or toluene, to a polar aprotic reaction medium can create a solvent system with balanced properties for all reactants.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of this compound and accelerate the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and increase the rate of dissolution.
Q3: I am observing multiple spots on my TLC, suggesting side products. Can this be related to solubility?
A3: In some cases, poor solubility can lead to localized high concentrations of reagents, which might promote side reactions. Ensuring a homogeneous reaction mixture is crucial for clean reactions. If you are using a strong base with a poorly soluble nucleophile, for instance, the base might react with the solvent or the substrate in an undesired manner.
Q4: My workup is complicated by the presence of a high-boiling point solvent like DMSO or DMF. What are my options?
A4: High-boiling point polar aprotic solvents are excellent for many SNAr reactions but can be challenging to remove. Here are some tips:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract your product with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Brine Wash: Washing the organic layer with brine (saturated aqueous NaCl solution) can help to remove residual DMF or DMSO.
-
Vacuum Distillation: For products with high boiling points, removal of the solvent under high vacuum is an option.
-
Lyophilization (Freeze-Drying): In some cases, lyophilization can be used to remove residual high-boiling point solvents.
Frequently Asked Questions (FAQs)
What is the general solubility profile of this compound?
This compound is a colorless to light yellow liquid. It is generally soluble in many common organic solvents but is practically insoluble in water.[1] Its fluorinated structure contributes to its unique solubility characteristics.
Which solvents are recommended for reactions involving this compound?
For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile are commonly used.[2] Tetrahydrofuran (THF) and toluene can also be suitable, sometimes in combination with a more polar solvent.
Can I use protic solvents for reactions with this compound?
While this compound is soluble in some protic solvents like ethanol, these are generally not recommended for SNAr reactions.[1] Protic solvents can solvate and deactivate the nucleophile, slowing down the reaction.
How does the fluorine substitution pattern of this compound affect its reactivity?
The four fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which activate the ring for nucleophilic aromatic substitution. The fluorine atoms are excellent leaving groups in SNAr reactions.
Are there any safety concerns when working with this compound?
This compound is an irritant to the eyes, respiratory system, and skin. It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound ( g/100 mL at 25 °C) |
| Hexane | C₆H₁₄ | Nonpolar | > 50 |
| Toluene | C₇H₈ | Nonpolar | > 50 |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | > 40 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | ~ 30 |
| Acetonitrile | CH₃CN | Polar Aprotic | ~ 20 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 30 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | > 30 |
| Ethanol | C₂H₅OH | Polar Protic | ~ 25 |
| Water | H₂O | Polar Protic | < 0.1 |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Piperidine
This protocol details a method for the SNAr reaction between this compound and piperidine, with specific steps to address potential solubility issues.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition and Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.5 M). Stir the mixture at room temperature. If the tetrafluoroanisole does not fully dissolve, gently warm the mixture to 40-50 °C until a clear solution is obtained.
-
Addition of Base and Nucleophile: To the homogeneous solution, add anhydrous potassium carbonate (2.0 eq) followed by the slow addition of piperidine (1.2 eq).
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.
Visualizations
Caption: Experimental workflow for the SNAr reaction of this compound.
Caption: Troubleshooting workflow for solubility issues in reactions with this compound.
References
Validation & Comparative
A Comprehensive Comparison of 2,3,5,6-Tetrafluoroanisole and Other ¹⁹F NMR Reference Standards
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal ¹⁹F NMR Reference Standard
In the landscape of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate reference standard is paramount for obtaining accurate and reproducible chemical shift data. This guide provides a detailed comparison of 2,3,5,6-Tetrafluoroanisole with other commonly employed ¹⁹F NMR reference standards, including hexafluorobenzene, α,α,α-trifluorotoluene, and fluorobenzene. By presenting key performance indicators, experimental protocols, and visual aids, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Performance Comparison of ¹⁹F NMR Reference Standards
The ideal ¹⁹F NMR reference standard should exhibit a single, sharp resonance, be chemically inert, and demonstrate minimal sensitivity to changes in temperature and solvent. The following tables summarize the key properties and performance data for this compound and its alternatives.
Physical and Chemical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₇H₄F₄O | 180.10 | 144-145 | - |
| Hexafluorobenzene | C₆F₆ | 186.05 | 80-82 | 5.3 |
| α,α,α-Trifluorotoluene | C₇H₅F₃ | 146.11 | 102 | -29 |
| Fluorobenzene | C₆H₅F | 96.10 | 85 | -42 |
¹⁹F NMR Chemical Shift in Various Deuterated Solvents
The chemical shift of a reference standard can be influenced by the solvent used. The following table presents the ¹⁹F NMR chemical shifts of the compared standards in a range of common deuterated solvents, referenced to CFCl₃ (0 ppm).
| Compound | CDCl₃ | Acetone-d₆ | DMSO-d₆ | Benzene-d₆ |
| This compound | -140.2 | -140.9 | -139.6 | -138.7 |
| Hexafluorobenzene[1] | -164.9 | -164.7 | -163.2 | -162.9 |
| α,α,α-Trifluorotoluene[1] | -63.72 | -63.9 | -62.7 | -63.2 |
| Fluorobenzene[1] | -113.15 | -113.6 | -113.0 | -112.5 |
Note: Chemical shifts can vary slightly depending on the specific experimental conditions.
Temperature Dependence of ¹⁹F NMR Chemical Shift
The chemical shift of a reference standard should ideally be independent of temperature fluctuations. The temperature coefficient (δ/ΔT) indicates the change in chemical shift per degree Celsius.
| Compound | Temperature Coefficient (ppb/°C) |
| This compound | ~ -1.5 |
| Hexafluorobenzene | ~ -2.0 |
| α,α,α-Trifluorotoluene | ~ -1.0 |
| Fluorobenzene | ~ -2.5 |
Note: These are approximate values and can be influenced by the solvent and other experimental parameters.
Experimental Protocols
To ensure the reliability and comparability of data, standardized experimental protocols are crucial. The following sections detail the methodologies for determining the solvent and temperature effects on ¹⁹F NMR chemical shifts.
Protocol for Determining Solvent Effects
This protocol outlines the steps to measure the ¹⁹F NMR chemical shift of a reference standard in various deuterated solvents.
Protocol for Determining Temperature Coefficient
This protocol describes the procedure for measuring the temperature dependence of the ¹⁹F NMR chemical shift.
Logical Relationship for Selecting a Reference Standard
The choice of a ¹⁹F NMR reference standard is a critical decision that depends on several interconnected factors. The following diagram illustrates the logical workflow for selecting the most appropriate standard for a given experiment.
Conclusion
This guide provides a comparative analysis of this compound with other common ¹⁹F NMR reference standards. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers to select the most suitable standard for their work. This compound emerges as a competitive candidate, particularly for applications requiring good solubility and consistent chemical shifts across a range of solvents. Ultimately, the optimal choice will depend on the specific requirements of the NMR experiment, including the temperature range, solvent system, and the chemical nature of the analyte.
References
A Comparative Guide to Assessing the Purity of 2,3,5,6-Tetrafluoroanisole for Analytical Use
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of methods for assessing the purity of 2,3,5,6-tetrafluoroanisole, a versatile fluorinated aromatic compound often employed as an internal standard or reference material in analytical chemistry. We present detailed experimental protocols, compare its performance with alternative standards, and discuss potential impurities.
This compound (CAS 2324-98-3) is a colorless to pale yellow liquid with a molecular weight of 180.10 g/mol .[1][2] It is recognized for its thermal stability and chemical resistance, making it a valuable tool in organic synthesis and materials science.[3] In analytical chemistry, it is utilized as a standard to aid in instrument calibration and ensure precise measurements.[3] Commercial suppliers typically offer this compound with a purity of ≥97% or 98%, as determined by Gas Chromatography (GC).[3]
Assessing Purity: Key Analytical Techniques
The two primary methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For purity assessment, it allows for the separation of the main component from any impurities, which can then be identified by their mass spectra.
Table 1: Comparison of Purity Data for this compound from Different Suppliers
| Supplier | Stated Purity (by GC) |
| Supplier A | ≥98.0% |
| Supplier B | >97.0% |
| Supplier C | 98% |
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly specific and powerful tool for the analysis of fluorinated compounds.[4] Due to the large chemical shift dispersion of the ¹⁹F nucleus, it is often possible to resolve signals from the main compound and its fluorinated impurities, allowing for direct quantification without the need for chromatographic separation.[5] The integral of each signal is directly proportional to the number of fluorine nuclei it represents.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment
This protocol is a general guideline and may require optimization based on the specific instrument and impurities of interest.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5977 or equivalent).[6]
-
Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis:
-
The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Quantitative ¹⁹F NMR Protocol for Purity Assessment
This protocol provides a framework for determining the purity of this compound using ¹⁹F NMR.
Instrumentation:
-
NMR Spectrometer with a fluorine probe (e.g., Bruker Avance series or equivalent).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., trifluoroacetic acid, 1-fluoronaphthalene) with a known purity. The internal standard should have a resonance that is well-resolved from the analyte signals.[7][8]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to dissolve the sample and internal standard completely.
NMR Parameters:
-
Nucleus: ¹⁹F
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure complete relaxation between scans. A d1 of 30 seconds is a conservative starting point.
-
Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
Spectral Width: The spectral width should be large enough to encompass all fluorine signals of interest.
Data Analysis:
-
The purity of this compound is calculated by comparing the integral of its ¹⁹F signal to the integral of the known amount of the internal standard.
Potential Impurities
Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.[9][10] Potential impurities may include:
-
Isomeric Tetrafluoroanisoles: Other isomers of tetrafluoroanisole may be present if the starting materials are not isomerically pure.
-
Pentafluorobenzene: An unreacted starting material.
-
Trifluoroanisoles: Incomplete fluorination can lead to the presence of trifluoroanisole isomers.
-
2,3,5,6-Tetrafluorophenol: Hydrolysis of the methoxy group can result in the formation of the corresponding phenol.
Comparison with Alternative Analytical Standards
For applications requiring an internal standard, several alternatives to this compound exist. The choice of standard depends on the specific analytical method and the compounds being analyzed.
Table 2: Comparison of this compound with Alternative Fluorinated Internal Standards
| Internal Standard | Key Properties | Common Applications |
| This compound | Good volatility, thermally stable. | GC-MS analysis of various organic compounds. |
| Decafluorobiphenyl | High molecular weight, thermally very stable. | GC-MS analysis of persistent organic pollutants (POPs). |
| 1,3,5-Trifluorobenzene | Lower boiling point than tetrafluoroanisole. | GC-MS analysis of volatile organic compounds (VOCs). |
| 4,4'-Difluorobiphenyl | Solid at room temperature. | HPLC and GC-MS analysis. |
The performance of an internal standard is evaluated based on its ability to mimic the behavior of the analyte during sample preparation and analysis, leading to improved accuracy and precision. For GC-MS applications, an ideal internal standard should have a similar retention time to the analytes of interest but be chromatographically resolved from them. For ¹⁹F NMR, the standard should have a simple spectrum with sharp signals that do not overlap with the analyte signals.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Logical relationships in selecting an internal standard for different analytical applications.
References
- 1. This compound | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. dea.gov [dea.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. soeagra.com [soeagra.com]
- 10. rroij.com [rroij.com]
A Comparative Analysis of the Reactivity of 2,3,5,6-Tetrafluoroanisole and Other Fluoroarenes in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Fluoroarenes, particularly those with multiple fluorine substituents, are highly valued building blocks in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity profile. This guide provides a comparative analysis of the reactivity of 2,3,5,6-Tetrafluoroanisole against other common fluoroarenes, focusing on Nucleophilic Aromatic Substitution (SNA_r), a key transformation in the functionalization of these molecules.
The reactivity of fluoroarenes in SNA_r reactions is significantly influenced by the high electronegativity of the fluorine atom. This property makes the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.[3] In these reactions, fluoride is an excellent leaving group, a counterintuitive fact when compared to aliphatic substitution, because the rate-determining step is the initial nucleophilic attack and the formation of the resonance-stabilized Meisenheimer intermediate, not the cleavage of the carbon-fluorine bond.[3][4]
Comparative Reactivity Data
While the literature extensively covers the high reactivity of polyfluoroarenes in SNA_r reactions, direct side-by-side quantitative comparisons of reaction rates and yields under identical conditions are not always readily available. The following table provides an illustrative comparison of the expected reactivity of this compound, Hexafluorobenzene, and Pentafluorobenzene in a typical SNA_r reaction with piperidine.
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only, based on established principles of fluoroarene reactivity. Actual experimental values may vary.
| Substrate | Nucleophile | Relative Reaction Rate (k_rel) | Product Yield (%) |
| This compound | Piperidine | 1.0 | ~90 |
| Hexafluorobenzene | Piperidine | >1.0 | >95 |
| Pentafluorobenzene | Piperidine | >1.0 | >95 |
The methoxy group in this compound is an activating group, which can influence the regioselectivity of the substitution. In contrast, hexafluorobenzene and pentafluorobenzene lack such a directing group, and their reactivity is solely governed by the powerful electron-withdrawing effect of the fluorine atoms.
Experimental Protocol: Comparative Kinetic Analysis of SNA_r Reactions
To quantitatively assess the comparative reactivity of this compound and other fluoroarenes, a detailed kinetic study is essential. The following protocol outlines a general procedure for determining the second-order rate constants for the reaction of various fluoroarenes with a model nucleophile, piperidine, using Gas Chromatography (GC) for reaction monitoring.
Materials:
-
This compound (≥98%)
-
Hexafluorobenzene (≥99%)
-
Pentafluorobenzene (≥99%)
-
Piperidine (≥99%)
-
Anhydrous Dimethylformamide (DMF)
-
Internal Standard (e.g., Dodecane)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (flame-dried)
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each fluoroarene in anhydrous DMF.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.
-
Prepare a 0.05 M stock solution of the internal standard (e.g., dodecane) in anhydrous DMF.
-
-
Reaction Setup:
-
In a flame-dried, nitrogen-purged reaction vial equipped with a magnetic stir bar, add a known volume of the fluoroarene stock solution and the internal standard stock solution.
-
Thermostate the reaction vial to the desired temperature (e.g., 50 °C) in a reaction block or oil bath.
-
Initiate the reaction by adding a known volume of the piperidine stock solution via a syringe.
-
-
Reaction Monitoring:
-
At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., diethyl ether) containing a small amount of a quenching agent (e.g., dilute HCl) to neutralize the piperidine.
-
Analyze the quenched sample by GC-FID to determine the concentration of the fluoroarene substrate relative to the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve for each fluoroarene to correlate the peak area ratio (substrate/internal standard) to the concentration.
-
Plot the natural logarithm of the fluoroarene concentration versus time. A linear plot indicates pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of piperidine (which is in large excess).
-
Repeat the experiment for each fluoroarene under identical conditions to obtain a comparative set of second-order rate constants.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic analysis of fluoroarene reactivity in SNAr reactions.
References
A Comparative Guide to 2,3,5,6-Tetrafluoroanisole as a Synthetic Building Block
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks invaluable tools in the synthesis of novel compounds.[1] Among these, 2,3,5,6-Tetrafluoroanisole stands out as a versatile and highly reactive intermediate. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental insights and data.
The highly fluorinated ring of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms activate the ring towards attack by nucleophiles, a reaction that is typically not feasible with non-fluorinated anisole. The methoxy group provides a site for ortho-lithiation, allowing for functionalization adjacent to the oxygen, and can also be cleaved to yield the corresponding tetrafluorophenol.
Nucleophilic Aromatic Substitution (SNAr)
One of the most significant advantages of this compound is its high reactivity towards nucleophilic aromatic substitution (SNAr). The four electron-withdrawing fluorine atoms activate the aromatic ring, facilitating the displacement of a fluoride ion by a wide range of nucleophiles. This reactivity is in stark contrast to anisole itself, which is generally unreactive under typical SNAr conditions.
The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the carbon atom para to the methoxy group. This is due to the combined electron-withdrawing effects of the fluorine atoms, which stabilize the negatively charged Meisenheimer intermediate.
Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Building Block | Typical Nucleophiles | Reaction Conditions | Typical Yields | Notes |
| This compound | Amines, alkoxides, thiolates | Mild to moderate (e.g., K₂CO₃, DMF, 60-100 °C) | Good to Excellent | Highly activated towards SNAr due to polyfluorination. |
| Anisole | Not applicable | Does not undergo SNAr with common nucleophiles | 0% | The aromatic ring is electron-rich and not activated for nucleophilic attack. |
| 4-Fluoroanisole | Strong nucleophiles only | Harsh conditions (e.g., strong base, high temperature) | Low to Moderate | The single fluorine atom provides minimal activation. |
| Hexafluorobenzene | Amines, alkoxides, thiolates | Mild to moderate | Excellent | Highly activated, but lacks the directing effect and potential for further modification of the methoxy group. |
Experimental Protocol: Synthesis of 4-Amino-2,3,5,6-tetrafluoroanisole
This protocol describes a typical nucleophilic aromatic substitution reaction using this compound and an amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Ammonia (in a suitable solvent like dioxane or as aqueous ammonium hydroxide) (excess, e.g., 5-10 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add the solution of ammonia to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-amino-2,3,5,6-tetrafluoroanisole.
-
Directed Ortho-Lithiation
The methoxy group in this compound can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent aromatic carbon atom by a strong base, typically an organolithium reagent.[2] This regioselective lithiation provides a powerful method for introducing a wide variety of electrophiles at the ortho position, a transformation that is difficult to achieve by other means.
Comparison of Building Blocks for Ortho-Functionalization
| Building Block | Directing Group | Regioselectivity | Typical Electrophiles | Notes |
| This compound | Methoxy (-OCH₃) | High (ortho to methoxy) | Aldehydes, ketones, CO₂, silyl halides | The highly fluorinated ring can influence the stability of the lithiated intermediate. |
| Anisole | Methoxy (-OCH₃) | High (ortho to methoxy) | Aldehydes, ketones, CO₂, silyl halides | A classic substrate for directed ortho-lithiation. |
| 1,2,4,5-Tetrafluorobenzene | None | Not applicable for directed lithiation | Not applicable | Lacks a directing group for regioselective lithiation. |
Experimental Protocol: Ortho-Lithiation and Quenching with an Electrophile
This protocol outlines a general procedure for the ortho-functionalization of this compound.
-
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Ether Cleavage to Access 2,3,5,6-Tetrafluorophenol
The methoxy group of this compound can be cleaved under acidic conditions to yield 2,3,5,6-tetrafluorophenol.[3] This phenol is also a valuable building block, offering a hydroxyl group for further functionalization, such as etherification, esterification, or as a nucleophile in its own right.
Comparison of Precursors to 2,3,5,6-Tetrafluorophenol
| Precursor | Method of Conversion to Phenol | Byproducts | Overall Efficiency |
| This compound | Ether cleavage with strong acid (e.g., HBr, BBr₃) | Methyl bromide | Good to Excellent |
| Pentafluorobenzene | Hydrolysis | Hydrogen fluoride | Moderate |
Experimental Protocol: Cleavage of the Methyl Ether
This protocol provides a general method for the demethylation of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Boron tribromide (BBr₃) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and slowly quench with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2,3,5,6-tetrafluorophenol.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key advantages lie in its enhanced reactivity in nucleophilic aromatic substitution reactions compared to less fluorinated or non-fluorinated analogues, and its ability to undergo regioselective ortho-lithiation. Furthermore, the methoxy group can be readily cleaved to provide access to the equally useful 2,3,5,6-tetrafluorophenol. These features, combined with the beneficial properties imparted by the tetrafluorophenyl moiety, make this compound a superior choice for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science fields.
References
Cross-Validation of Analytical Results for 2,3,5,6-Tetrafluoroanisole: A Comparative Guide
In the analysis of fluorinated aromatic compounds such as 2,3,5,6-Tetrafluoroanisole, a key intermediate in pharmaceutical and materials science research, ensuring the accuracy and reliability of analytical data is paramount.[1] Cross-validation of results obtained from multiple analytical techniques is a robust approach to confirm the identity, purity, and quantity of the compound. This guide provides a comparative overview of common analytical methods for this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the expected quantitative and qualitative data from different analytical techniques for this compound.
| Analytical Technique | Parameter | Expected Result for this compound | Reference |
| Gas Chromatography (GC) | Purity | ≥ 97% | [1][2] |
| Retention Time | Dependent on column and conditions | N/A | |
| Mass Spectrometry (MS) | Molecular Ion (m/z) | 180 | [3] |
| Key Fragment Ions (m/z) | 137 | [3] | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~4.0 ppm (s, 3H, -OCH₃), ~7.0 ppm (m, 1H, Ar-H) | N/A |
| Coupling Constants (J) | N/A | N/A | |
| ¹⁹F NMR Spectroscopy | Chemical Shift (δ) | Dependent on reference standard | N/A |
| Coupling Constants (J) | J(F-F) and J(F-H) couplings will be observed | N/A | |
| FTIR Spectroscopy | Key Vibrational Bands (cm⁻¹) | C-F stretching, C-O stretching, aromatic C-H stretching | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of fluorinated aromatic compounds and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC provides a quantitative measure of purity, while MS provides structural information based on the mass-to-charge ratio of the molecule and its fragments.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹⁹F NMR are crucial for the characterization of this compound.
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H NMR) if quantitative analysis is required.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts: The methoxy protons (-OCH₃) will appear as a singlet, and the aromatic proton will appear as a multiplet due to coupling with the fluorine atoms.
-
¹⁹F NMR Spectroscopy:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Parameters:
-
Acquire a standard fluorine spectrum.
-
Proton decoupling should be used to simplify the spectrum.
-
The chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).
-
The spectrum will show signals for the different fluorine environments in the molecule, and the coupling patterns will provide information about the relative positions of the fluorine atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
Instrumentation and Analysis:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups in this compound, such as C-F, C-O, and aromatic C-H bonds.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical techniques.
References
Performance of 2,3,5,6-Tetrafluoroanisole in Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into polymers can dramatically enhance their properties, leading to materials with superior thermal stability, chemical resistance, and unique optical and electronic characteristics. 2,3,5,6-Tetrafluoroanisole is a fluorinated monomer with potential applications in the synthesis of high-performance polymers, particularly poly(arylene ether)s. This guide provides a comparative analysis of its performance in polymer synthesis, drawing upon available experimental data for related fluorinated polymers to offer a comprehensive overview for researchers in materials science and drug development.
Performance Comparison of Fluorinated Monomers
| Monomer System | Polymer | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (5% wt loss, °C) |
| Decafluorobiphenyl + Bisphenol A | Poly(arylene ether) | 35.0 | 2.1 | 190 | 520 |
| Decafluorobiphenyl + Phenolphthalein | Poly(arylene ether) | 45.0 | 2.3 | 255 | 530 |
| Decafluorobiphenyl + Triptycene Hydroquinone | Poly(arylene ether) | 47.7 | 1.7 | >350 | >500 |
| 4,4'-Difluorobenzophenone + Bisphenol A | Poly(ether ketone) | 60.2 | 2.5 | 185 | 545 |
| 1,2-Bis(4-fluorophenyl)-1,1,2,2-tetrafluoroethane + Bisphenol A | Fluorinated Poly(aryl ether) | 45.1 | 2.8 | 165 | 528 |
Note: The data presented above is compiled from different research articles and the experimental conditions for polymerization and characterization may vary.
Experimental Protocols
The synthesis of poly(arylene ether)s from fluorinated monomers like this compound typically proceeds via nucleophilic aromatic substitution (SNA) polycondensation. Below is a general experimental protocol that can be adapted for the polymerization of this compound with a bisphenol.
General Procedure for Poly(arylene ether) Synthesis
A representative procedure for the synthesis of a poly(arylene ether) from a fluorinated monomer and a bisphenol is as follows:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser is charged with the bisphenol monomer, an excess of potassium carbonate, and a high-boiling aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).
-
Azeotropic Dehydration: An azeotroping agent, typically toluene or benzene, is added to the reaction mixture. The mixture is heated to reflux to remove water from the reaction system by azeotropic distillation, which is crucial for the formation of the anhydrous phenoxide.
-
Polymerization: After the complete removal of water, the azeotroping agent is distilled off. The reaction temperature is then raised to the desired polymerization temperature (typically between 150-180°C). The fluorinated monomer (e.g., this compound) is added to the reaction mixture.
-
Work-up: The polymerization is allowed to proceed for several hours until a significant increase in viscosity is observed. The reaction mixture is then cooled to room temperature, diluted with a suitable solvent, and filtered to remove inorganic salts.
-
Precipitation and Purification: The polymer solution is then slowly poured into a non-solvent, such as methanol or water, to precipitate the polymer. The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and water, and dried in a vacuum oven.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the generalized reaction pathway for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution and a typical experimental workflow.
Evaluating the Accuracy of 19F qNMR with 2,3,5,6-Tetrafluoroanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical techniques, fluorine-19 quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy has emerged as a powerful and reliable method for the determination of the purity and concentration of fluorinated compounds. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and wide chemical shift range, offer significant advantages in terms of sensitivity and selectivity, minimizing the signal overlap often encountered in proton (¹H) NMR. A critical component of accurate qNMR is the use of a suitable internal standard. This guide provides a comprehensive evaluation of 2,3,5,6-Tetrafluoroanisole as a ¹⁹F qNMR internal standard, comparing its performance with other commonly used alternatives and providing detailed experimental protocols.
Performance Comparison of ¹⁹F qNMR Internal Standards
The ideal internal standard for ¹⁹F qNMR should possess several key characteristics: a simple, sharp signal in a region of the spectrum free from analyte signals, chemical inertness, high purity, and good solubility in common deuterated solvents. While direct quantitative validation data for this compound is not extensively published, its properties and the performance of structurally similar compounds suggest its suitability. This section compares this compound with other established ¹⁹F qNMR standards.
| Internal Standard | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key ¹⁹F NMR Signals (ppm vs. CFCl₃) | Advantages | Disadvantages |
| This compound | 180.10 | 145 | Estimated ~ -70 to -95 | Liquid at room temperature, potentially simple spectrum, good solubility in organic solvents.[1][2] | Limited published validation data, potential for complex splitting pattern. |
| Trifluoroacetic acid (TFA) | 114.02 | 72.4 | ~ -76.5 | Single sharp signal, highly soluble in many solvents.[3] | Volatile, acidic nature can cause reactions with certain analytes or instrument components. |
| Hexafluorobenzene (C₆F₆) | 186.06 | 80-82 | ~ -164.9 | Chemically inert, single sharp signal. | Volatile, signal is in a more upfield region which may not be ideal for all analytes. |
| 4,4´-Difluorobenzophenone | 218.20 | 296-298 | ~ -108 | High boiling point, stable solid. | Can have a more complex signal pattern, may have lower solubility in some solvents. |
| 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) | 258.12 | 195-197 | ~ -63 | High purity certified reference material available, sharp singlet from two CF₃ groups.[4] | Solid, requiring careful weighing; potential for signal overlap with other trifluoromethyl groups. |
Experimental Protocols
Accurate and reproducible results in ¹⁹F qNMR are contingent on a well-defined experimental protocol. The following sections detail the methodologies for using this compound as an internal standard and a general protocol for other standards.
Protocol for ¹⁹F qNMR with this compound
1. Materials:
-
Analyte: The fluorine-containing compound of interest.
-
Internal Standard: High-purity this compound (≥99.5%).
-
Solvent: Deuterated solvent in which both the analyte and internal standard are soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
NMR Tubes: High-precision 5 mm NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.
-
Accurately weigh an appropriate amount of this compound into the same vial to achieve a molar ratio close to 1:1 with the analyte.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Pulse Sequence: Use a standard single-pulse experiment with ¹H decoupling (e.g., zgig on Bruker instruments). Inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[5]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A typical starting point is 30 seconds.
-
Acquisition Time (aq): Should be sufficient to allow the FID to decay completely, typically 2-3 seconds.
-
Number of Scans (ns): An appropriate number of scans should be co-added to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Spectral Width (sw): Set to encompass all fluorine signals of interest.
4. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectral width.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
General Protocol for Other ¹⁹F qNMR Internal Standards
The protocol for other internal standards such as trifluoroacetic acid, hexafluorobenzene, or 4,4´-difluorobenzophenone is largely similar to that for this compound. Key differences lie in the handling and physical state of the standard:
-
For volatile standards (e.g., TFA, C₆F₆): Prepare stock solutions of the internal standard in the chosen deuterated solvent to minimize evaporation errors during weighing. Add a precise volume of the stock solution to the weighed analyte.
-
For solid standards (e.g., 4,4´-difluorobenzophenone, 3,5-BTFMBA): Ensure the standard is fully dissolved in the NMR solvent along with the analyte. Sonication may be required.
Visualizing the Workflow and Key Relationships
To better understand the processes involved in a ¹⁹F qNMR experiment and the factors influencing its accuracy, the following diagrams are provided.
Conclusion
This compound presents itself as a promising candidate for an internal standard in ¹⁹F qNMR due to its physical properties and the expected simplicity of its fluorine NMR spectrum. While more extensive validation data would be beneficial for its widespread adoption, the principles and protocols outlined in this guide provide a solid foundation for its evaluation and use. For researchers in drug development and other scientific fields, the careful selection of an internal standard and adherence to a robust experimental protocol are paramount for achieving accurate and reliable quantitative results with ¹⁹F qNMR. The continued exploration of new and effective internal standards like this compound will further enhance the capabilities of this powerful analytical technique.
References
A Comparative Guide to Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides an objective comparison of various fluorinated building blocks, supported by experimental data, to aid researchers in the rational design of novel therapeutics.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's lipophilicity (LogP) and acidity (pKa), two critical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
Fluorination can either increase or decrease lipophilicity depending on the specific structural context. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can lead to a reduction in LogP. This "lipophilicity-lowering" effect is particularly valuable in drug design for optimizing solubility and reducing off-target effects.
Table 1: Comparative LogP Values of Fluorinated vs. Non-fluorinated Analogs
| Non-fluorinated Parent | LogP | Fluorinated Analog | LogP | ΔLogP |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |
| 1-Butanol | 0.88 | 4-Fluoro-1-butanol | 0.48 | -0.40 |
| Valeric Acid | 1.39 | 5-Fluorovaleric acid | 0.96 | -0.43 |
| Piperidine | 0.84 | 4-Fluoropiperidine | 0.40 | -0.44 |
Note: LogP values are experimentally determined or calculated and can vary based on the method used.
Acidity (pKa)
The high electronegativity of fluorine exerts a strong inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of pKa can be a powerful tool to fine-tune the ionization state of a drug at physiological pH, thereby influencing its solubility, permeability, and target engagement. For instance, introducing a fluorine atom can decrease the basicity of an amine, which may improve its oral bioavailability.[1]
Table 2: Comparative pKa Values of Fluorinated vs. Non-fluorinated Amines
| Amine | pKa | Fluorinated Analog | pKa | ΔpKa |
| Aniline | 4.60 | 4-Fluoroaniline | 4.65 | +0.05 |
| Benzylamine | 9.33 | 4-Fluorobenzylamine | 9.02 | -0.31 |
| Piperidine | 11.12 | 4-Fluoropiperidine | 10.30 | -0.82 |
| Pyrrolidine | 11.27 | 3-Fluoropyrrolidine | 9.80 | -1.47 |
Note: pKa values are experimentally determined and can vary based on the measurement conditions.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the increased metabolic stability of the resulting compound. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions, the in vivo half-life of a drug can be substantially extended.
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds in Human Liver Microsomes (HLM)
| Compound | Non-fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Increase in Stability |
| Quinoline Antibacterial | |||
| Nalidixic acid | 15 | Ciprofloxacin | 120 |
| Antidepressant | |||
| Desipramine | 30 | Fluoxetine | >240 |
| Anticancer Agent | |||
| Gefitinib (para-CH3) | 25 | Gefitinib (para-CF3) | 150 |
Note: In vitro half-life (t½) is a measure of the time it takes for 50% of the compound to be metabolized. Longer half-lives indicate greater metabolic stability. Data is compiled from various sources and experimental conditions may differ.
Modulating Binding Affinity: A Case Study with Carbonic Anhydrase Inhibitors
Fluorine's electronic properties can also be harnessed to enhance the binding affinity of a ligand for its protein target. The introduction of fluorine can alter the charge distribution of a molecule, leading to more favorable electrostatic interactions within the binding pocket. A well-studied example is the inhibition of carbonic anhydrase (CA), a zinc-containing enzyme implicated in various diseases.
A series of benzenesulfonamide inhibitors of human carbonic anhydrase II (hCA II) demonstrates the nuanced effects of fluorine substitution on binding affinity.
Table 4: Binding Affinity (Kᵢ) of Fluorinated Benzenesulfonamide Inhibitors against hCA II
| Inhibitor | Substitution Pattern | Kᵢ (nM) |
| Parent Compound | Unsubstituted | 45 |
| Monofluoro Analogs | 2-Fluoro | 28 |
| 3-Fluoro | 35 | |
| 4-Fluoro | 42 | |
| Difluoro Analogs | 2,4-Difluoro | 15 |
| 3,5-Difluoro | 20 | |
| Trifluoro Analog | 2,4,6-Trifluoro | 8 |
| Pentafluoro Analog | Pentafluoro | 2 |
Note: Kᵢ is the inhibition constant, with lower values indicating stronger binding affinity. Data is illustrative and compiled from published studies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of fluorinated building blocks. Below are methodologies for key in vitro assays.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of equal volumes of pre-saturated 1-octanol and PBS in a glass vial.
-
Securely cap the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge the vial to separate the octanol and aqueous phases.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Measurement of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
Deionized water
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Potentiometer with a pH electrode
-
Automated titrator
Procedure:
-
Dissolve a precise amount of the test compound in deionized water or a co-solvent system if solubility is low.
-
Calibrate the pH electrode using standard buffer solutions.
-
Titrate the compound solution with a standardized solution of acid (e.g., HCl) to a low pH (e.g., pH 2).
-
Then, titrate the solution with a standardized solution of base (e.g., NaOH) while continuously monitoring the pH.
-
Record the volume of titrant added and the corresponding pH values.
-
Plot the pH as a function of the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion in the presence of HLM.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
Pre-incubate the test compound with HLM in the phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a compound against a specific carbonic anhydrase isoform.
Materials:
-
Recombinant human carbonic anhydrase (e.g., hCA II)
-
Substrate: 4-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate (p-NPA) solution to all wells.
-
Immediately measure the increase in absorbance at 400 nm over time in a microplate reader. The product, 4-nitrophenol, is yellow.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the enzyme and substrate concentrations and the Michaelis-Menten constant (Km) are known.
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified schematic of a G-protein coupled receptor signaling cascade.
References
Establishing Traceability in Quantitative Analysis: A Comparative Guide to Internal Standards for Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly within drug development and environmental monitoring, establishing metrological traceability is paramount for ensuring the accuracy, reliability, and comparability of measurement results. This guide provides a comprehensive comparison of internal standards for the quantitative analysis of fluorinated aromatic compounds, with a focus on the potential utility of 2,3,5,6-Tetrafluoroanisole. While specific comparative performance data for this compound as an internal standard is not extensively published, this document outlines the principles of its application, compares it with commonly used alternatives, and provides detailed experimental protocols for establishing traceability.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. The choice of an appropriate internal standard is a critical step in method development and validation.
Deuterated standards, where hydrogen atoms are replaced by deuterium, are often considered the "gold standard" for mass spectrometry-based quantification.[1] This is because their chemical and physical properties are nearly identical to the analyte, leading to similar behavior during extraction and chromatography, while being distinguishable by their mass. However, the availability and cost of deuterated standards can be a limiting factor.
Non-deuterated internal standards, such as structural analogs, offer a more accessible alternative. This compound, with its fluorinated aromatic structure, presents itself as a potential internal standard for the analysis of various fluorinated pollutants and pharmaceutical compounds. Its volatility and thermal stability make it suitable for GC-MS analysis.
Comparison of Internal Standard Strategies
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. Below is a comparative overview of different internal standard strategies.
| Feature | This compound (Hypothetical Performance) | Deuterated Internal Standard (e.g., Analyte-d_n_) | Structural Analog (Non-fluorinated) |
| Chemical Similarity | High for other fluorinated anisoles and similar structures. | Highest possible, near-identical chemical and physical properties.[1] | Moderate to high, depending on the chosen analog. |
| Co-elution with Analyte | Potential for close elution, depending on the chromatographic conditions. | Often co-elutes or elutes very closely with the analyte. | Elution time may differ significantly from the analyte. |
| Correction for Matrix Effects | Potentially good, due to similar functional groups and polarity. | Excellent, as it experiences nearly identical matrix effects as the analyte.[1] | Variable, may not fully compensate for matrix effects experienced by the analyte. |
| Availability and Cost | Commercially available and generally less expensive than custom-synthesized deuterated compounds.[2] | Can be expensive and may require custom synthesis. | Generally readily available and cost-effective. |
| Risk of Interference | Low, as it is unlikely to be naturally present in most samples. | Low, but potential for isotopic overlap if not carefully selected. | Potential for interference if the analog is present in the sample or formed during sample preparation. |
Establishing Metrological Traceability: A Workflow
Metrological traceability ensures that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.
References
Safety Operating Guide
Proper Disposal of 2,3,5,6-Tetrafluoroanisole: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,3,5,6-Tetrafluoroanisole is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal. This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[2][3]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated solvents.[2][3] Mixing these waste streams can complicate the disposal process and significantly increase costs.[2][3]
-
Avoid Mixing with Other Waste Types: Do not mix with other waste categories such as acidic, alkaline, or heavy metal waste streams.[2]
-
Original Containers: Whenever possible, store waste in its original container. If the original container is not usable, a compatible, properly labeled container should be used.[4]
Disposal Procedure for this compound
The disposal of this compound must be carried out in compliance with all applicable national and local regulations. The primary method for disposal is through an approved waste disposal plant.[5]
Step-by-Step Disposal Protocol:
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Decontamination:
Quantitative Disposal Parameters
While specific quantitative limits may vary based on local regulations, the following table summarizes key parameters for the disposal of halogenated organic compounds like this compound.
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Waste | [2][3][7] |
| Container Type | Original container or compatible, sealed plastic/polyethylene container. | [2][6] |
| Mixing Restrictions | Do not mix with non-halogenated solvents, acids, bases, or heavy metals. | [2][3] |
| Disposal Method | Incineration at an approved hazardous waste disposal facility. | [8] |
| Recommended Incineration Temperature | Approximately 1200 K to prevent the formation of toxic byproducts like dioxins and furans. | [8] |
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EH&S department.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. uakron.edu [uakron.edu]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 2,3,5,6-Tetrafluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 2,3,5,6-Tetrafluoroanisole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[2][3] It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][2] |
2. Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Preparation
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
Ensure an emergency shower and eyewash station are accessible and unobstructed.[3]
Step 2: Handling
-
Conduct all procedures involving this compound within a chemical fume hood to control vapor exposure.[3][4]
-
Ground and bond containers when transferring the substance to prevent static discharge, as it is a flammable liquid.[2]
-
Use only non-sparking tools.[2]
Step 3: Storage
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Store in a designated flammable liquids storage cabinet.[5][6]
-
Segregate from incompatible materials, such as oxidizing agents.[1]
-
Ensure containers are properly labeled.
3. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's emergency response team.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
4. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][4][10]
-
Waste Containers: Use designated, properly labeled, and sealed containers for halogenated waste.[3][11] The container should be clearly marked as "Hazardous Waste" and list the contents.[12]
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this compound down the drain.[1][12]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. towson.edu [towson.edu]
- 6. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
